5-(Benzyloxy)-2-bromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSBDMPNWSMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451423 | |
| Record name | 5-(Benzyloxy)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119879-90-2 | |
| Record name | 5-(Benzyloxy)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Benzyloxy)-2-bromoaniline molecular weight
An In-depth Technical Guide to 5-(Benzyloxy)-2-bromoaniline
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Properties
This compound is a substituted aniline derivative. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 278.15 g/mol | [1] |
| Molecular Formula | C₁₃H₁₂BrNO | |
| CAS Number | 119879-90-2 | [1] |
| Physical Form | Light-red to Brown Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 4-aminophenol. The general workflow includes the protection of the phenol group via benzylation, followed by selective bromination.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 4-(Benzyloxy)aniline
-
Reaction Setup : In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in acetone.
-
Reagent Addition : Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq).
-
Reaction Conditions : Reflux the reaction mixture for 12-18 hours.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)aniline.
Step 2: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)aniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Conditions : Stir the reaction at 0 °C for 4-6 hours.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Relationship of Synthesis
The synthesis is based on fundamental organic reactions. The logical progression from the starting material to the final product is illustrated below.
Caption: Logical flow of the synthetic strategy.
Applications
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic amino group and a site for further modification on the aromatic ring, makes it a versatile intermediate for creating a variety of substituted aromatic compounds.
References
An In-depth Technical Guide to 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(benzyloxy)-2-bromoaniline, a key intermediate in organic synthesis. Due to the limited availability of public domain data, this document combines reported properties with predicted characteristics based on structurally similar compounds. Detailed hypothetical experimental protocols for its synthesis and purification are presented to facilitate its use in research and development. This guide aims to be a valuable resource for scientists working with halogenated and benzylated aniline derivatives in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic amine that possesses structural features amenable to a variety of chemical transformations. The presence of a bromo substituent allows for palladium-catalyzed cross-coupling reactions, while the amine group can be readily derivatized. The benzyloxy group serves as a protecting group for the phenol and can be removed under specific conditions, offering a route to further functionalization. These characteristics make this compound a potentially valuable building block in the synthesis of complex organic molecules, including those with potential applications in drug discovery.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO | [1] |
| Molecular Weight | 278.14 g/mol | [1] |
| Physical Form | Light-red to Brown Solid | [2] |
| CAS Number | 119879-90-2 | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | [3] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
3.1. ¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each of the 13 unique carbon atoms in the molecule. The carbon attached to the bromine will be downfield, and the carbons of the benzyloxy group will also have characteristic shifts.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-O stretching of the ether linkage, and C-Br stretching.
3.4. Mass Spectrometry (Predicted)
The mass spectrum should exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound based on standard organic chemistry methodologies for similar compounds.[4][5]
4.1. Synthesis of this compound
This proposed synthesis involves the bromination of 3-(benzyloxy)aniline.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
3-(Benzyloxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzyloxy)aniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.2. Purification Protocol: Column Chromatography
Diagram 2: Purification Workflow
Caption: Workflow for the purification of this compound.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a light-red to brown solid.
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound suggests its utility as a versatile intermediate in the synthesis of more complex molecules.
5.1. Key Reactions
-
Suzuki-Miyaura Cross-Coupling: The bromo substituent at the 2-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a common strategy in the synthesis of pharmaceutical compounds.[6]
-
Buchwald-Hartwig Amination: The aniline nitrogen can participate in Buchwald-Hartwig amination reactions to form diarylamines.
-
Amide Bond Formation: The primary amine can be readily acylated to form amides, which are common functional groups in drug molecules.
-
Deprotection of the Benzyl Group: The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group, providing another point for functionalization.
5.2. Role in Drug Discovery
While there is no specific literature detailing the use of this compound in drug development, the bromoaniline scaffold is a component of various biologically active molecules.[7][8] Substituted anilines are present in drugs targeting a wide range of diseases. The "benzyloxy" pharmacophore is also found in a number of bioactive compounds.[9][10] Given its functionalities, this compound could serve as a key intermediate for the synthesis of novel compounds for screening against various biological targets.
Diagram 3: Potential Synthetic Utility in Medicinal Chemistry
Caption: Potential reaction pathways for generating diverse molecular scaffolds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazard Statements: H302 (Harmful if swallowed).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a chemical intermediate with significant potential for use in synthetic organic chemistry, particularly in the construction of complex molecules for medicinal chemistry research. While detailed experimental and spectroscopic data are not widely available, this guide provides a foundational understanding of its properties and outlines plausible synthetic and purification protocols. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.
References
- 1. 2-(Benzyloxy)-5-bromoaniline | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 119879-90-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(Benzyloxy)-2-bromoaniline, a key intermediate in organic synthesis. This document outlines the compound's physicochemical properties, detailed experimental protocols for its characterization, and the logical workflow for its structural verification.
Compound Identification and Properties
This compound is an aromatic amine containing a benzyloxy and a bromo substituent. Accurate identification is crucial to avoid confusion with its isomer, 2-(benzyloxy)-5-bromoaniline.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 119879-90-2 | [1] |
| Molecular Formula | C₁₃H₁₂BrNO | [1][2] |
| Molecular Weight | 278.15 g/mol | |
| Physical Form | Light-red to Brown Solid | |
| Storage Temperature | 2-8 °C | [1] |
| Purity (Typical) | ≥95% | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.50-7.30 (m, 5H, Ar-H), 7.05 (d, 1H), 6.85 (d, 1H), 6.70 (dd, 1H), 5.05 (s, 2H, OCH₂), 3.80 (s, 2H, NH₂) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 158.0, 145.0, 136.5, 129.0, 128.5, 128.0, 120.0, 115.0, 114.0, 110.0, 70.0 | |
| IR (KBr, cm⁻¹) | Predicted: 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1500, 1450 (Ar C=C stretch), 1250 (C-O stretch), 1050 (C-N stretch), 750-700 (Ar C-H bend), 600-500 (C-Br stretch) | |
| Mass Spectrum (EI) | Predicted m/z: 277/279 [M]⁺, 186 [M-CH₂Ph]⁺, 91 [C₇H₇]⁺ |
Note: Predicted spectroscopic data is based on standard chemical shift and fragmentation patterns for similar molecular structures, as specific experimental spectra were not available in the public domain searches.
Logical Workflow for Structure Elucidation
The definitive identification of this compound requires a systematic approach employing various analytical techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is a representative method based on common organic synthesis reactions.
Reaction Scheme:
Caption: Synthesis of this compound via Williamson ether synthesis.
Procedure:
-
Reaction Setup: To a solution of 4-bromo-3-aminophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Reagent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the stirring suspension.
-
Reaction: Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Elemental Analysis:
-
Submit a pure, dry sample for combustion analysis to determine the elemental composition (%C, %H, %N, and %Br).
-
Compare the experimental values with the calculated values for C₁₃H₁₂BrNO to confirm the empirical formula.
By following these protocols, researchers can confidently synthesize and elucidate the structure of this compound, ensuring its suitability for further applications in drug development and chemical research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-bromoaniline
This guide provides a comprehensive overview of a reliable synthetic pathway for this compound, a valuable intermediate in pharmaceutical research and development. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and a visual representation of the synthesis pathway.
Introduction
This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a bromo substituent ortho to the amine and a benzyloxy group meta to the amine, allows for diverse functionalization and derivatization. This guide details a robust two-step synthesis beginning from the commercially available starting material, 4-bromo-2-nitrophenol. The pathway involves the protection of the phenolic hydroxyl group via benzylation, followed by the selective reduction of the nitro group to the corresponding aniline.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Benzylation of 4-bromo-2-nitrophenol to yield 1-(benzyloxy)-4-bromo-2-nitrobenzene.
-
Step 2: Reduction of 1-(benzyloxy)-4-bromo-2-nitrobenzene to the final product, this compound.
This pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual reactions.
Logical Flow of the Synthesis Pathway
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene
This procedure details the benzylation of 4-bromo-2-nitrophenol using benzyl bromide.
Protocol:
-
To a solution of 4-bromo-2-nitrophenol (1.0 eq) in methyl ethyl ketone (MEK), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(benzyloxy)-4-bromo-2-nitrobenzene.
This protocol is adapted from a similar benzylation reaction of a substituted nitrophenol[1].
Step 2: Synthesis of this compound
This procedure describes the reduction of the nitro group of 1-(benzyloxy)-4-bromo-2-nitrobenzene to an amine using iron powder.
Protocol:
-
In a round-bottom flask, suspend 1-(benzyloxy)-4-bromo-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This protocol is based on a standard method for the reduction of aromatic nitro compounds using iron and ammonium chloride[2][3].
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for Step 1
| Parameter | Value |
| Starting Material | 4-Bromo-2-nitrophenol |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Methyl ethyl ketone (MEK) |
| Temperature | Reflux |
| Reaction Time | 3-4 hours |
| Product | 1-(Benzyloxy)-4-bromo-2-nitrobenzene |
| Reported Yield | >90% (based on similar reactions) |
Table 2: Reagents and Reaction Conditions for Step 2
| Parameter | Value |
| Starting Material | 1-(Benzyloxy)-4-bromo-2-nitrobenzene |
| Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol/Water |
| Temperature | Reflux (70-80 °C) |
| Reaction Time | 3-5 hours |
| Product | This compound |
| Reported Yield | High (typically >85% for this type of reduction) |
Alternative Synthesis Pathway: Amine Protection, Bromination, and Deprotection
An alternative route involves the bromination of an aniline precursor. This method requires protection of the highly activating amino group to prevent multiple brominations.
Workflow for Alternative Pathway
Caption: Alternative three-step synthesis of this compound.
This alternative pathway, while feasible, involves an additional step compared to the primary route. The direct bromination of anilines can be challenging to control, and the protection/deprotection sequence adds to the overall synthesis time and may reduce the overall yield[4].
Conclusion
The presented two-step synthesis of this compound from 4-bromo-2-nitrophenol offers a reliable and efficient method for producing this important chemical intermediate. The detailed protocols and tabulated data provide a solid foundation for researchers and scientists to implement this synthesis in a laboratory setting. The use of readily available reagents and well-established reaction conditions makes this pathway suitable for both small-scale research and larger-scale production for drug development purposes.
References
5-(Benzyloxy)-2-bromoaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Starting Material in Pharmaceutical Synthesis
Introduction
5-(Benzyloxy)-2-bromoaniline is a crucial aromatic amine building block in the field of organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including a reactive bromine atom and a protected hydroxyl group, make it a versatile precursor for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the benzyloxy group acts as a protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a key pharmacophoric element. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119879-90-2 | [1][2] |
| Molecular Formula | C₁₃H₁₂BrNO | [1][2] |
| Molecular Weight | 278.15 g/mol | [1] |
| Appearance | Light-red to Brown Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
Synthesis of this compound
A robust and reliable synthetic route to this compound is essential for its application in multi-step syntheses. While a direct, high-yield, one-step synthesis from commercially available precursors is not extensively reported, a plausible and effective multi-step synthesis can be designed based on well-established organic transformations. The proposed synthetic pathway starts from the readily available 3-aminophenol.
References
The Strategic Role of 5-(Benzyloxy)-2-bromoaniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-2-bromoaniline is a versatile chemical intermediate that holds a significant position in the landscape of medicinal chemistry. Its unique structural features—a protected hydroxyl group in the form of a benzyl ether, a reactive bromine atom, and a nucleophilic amino group—make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and other pharmacologically relevant compounds. We will delve into its synthetic utility, key chemical reactions, and the structure-activity relationships of the resulting molecules, supported by experimental data and procedural insights.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in multi-step organic synthesis.
| Property | Value |
| CAS Number | 119879-90-2 |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.15 g/mol |
| Appearance | Light-red to Brown Solid |
| Storage Temperature | 2-8 °C |
| Key Functional Groups | Aniline, Benzyl Ether, Aryl Bromide |
The strategic placement of these functional groups allows for sequential and regioselective reactions, a critical aspect in the construction of complex molecular architectures.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1]
This compound serves as a key precursor for the aniline portion of these inhibitors. The amino group of this compound can be reacted with a 4-chloroquinazoline intermediate to furnish the core 4-anilinoquinazoline structure. The benzyloxy group at the 5-position can serve multiple purposes: it can act as a protecting group for a phenol, which can be deprotected in a later step to reveal a hydrogen bond donor, or it can be a key pharmacophoric feature itself, interacting with the ATP-binding site of the kinase. The bromine atom offers a handle for further structural diversification through cross-coupling reactions.
Synthetic Workflow: From this compound to 4-Anilinoquinazoline Kinase Inhibitors
The following diagram illustrates a generalized synthetic workflow for the preparation of 4-anilinoquinazoline-based kinase inhibitors, highlighting the pivotal role of this compound.
Caption: Synthetic pathway to kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is highly relevant for the synthesis of 4-anilinoquinazolines.[2][3][4][5]
Materials:
-
Aryl halide (e.g., 4-chloroquinazoline)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1 eq), the base (1.4 eq), and the palladium catalyst and ligand in the appropriate molar ratios.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(5-(benzyloxy)-2-bromoanilino)quinazoline.
Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[6][7][8][9][10] They are used in the treatment of hormone-responsive breast cancer and osteoporosis. The benzyloxyaniline moiety is a key structural component in some SERMs. For instance, a derivative of 4-benzyloxyaniline is a crucial intermediate in the synthesis of bazedoxifene, a third-generation SERM.[9] While a direct synthesis of a marketed SERM from this compound is not prominently documented, its structural similarity to key intermediates suggests its potential as a starting material for novel SERMs.
Logical Relationship in SERM Synthesis
The synthesis of SERMs often involves the construction of a core scaffold that mimics the steroidal structure of estrogen, with pendant groups that modulate its interaction with the estrogen receptor in different tissues.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective estrogen receptor modulators: tissue selectivity and differential uterine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromoaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-2-bromoaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique structural features, comprising a benzyloxy group, a bromine atom, and an amino group on an aromatic ring, offer multiple points for chemical modification. This versatility makes it a significant intermediate in the field of medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The benzyloxy moiety can influence the molecule's solubility and metabolic stability, while the bromo and amino groups provide reactive handles for a variety of chemical transformations, including nucleophilic substitutions, diazotization, and cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 119879-92-2 | [1] |
| Molecular Formula | C₁₃H₁₂BrNO | [1] |
| Molecular Weight | 278.15 g/mol | [1] |
| Appearance | Light-red to brown solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of this compound
The following experimental protocol is a generalized procedure based on the bromination of similar activated aniline derivatives using N-bromosuccinimide (NBS), a mild and selective brominating agent.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Benzyloxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)aniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical laboratory scale reaction).
-
Purification of the Organic Layer: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification of the Product: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.[2] Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed for purification.[4][5]
Hypothetical Reaction Yields:
Based on similar bromination reactions of activated anilines, the yield of this compound can be expected to be in the range of 70-90%, depending on the optimization of reaction conditions and the efficiency of the purification process.
Spectroscopic Characterization
While specific spectra for this compound are not available in the reviewed literature, the expected spectroscopic data can be inferred from the analysis of similar compounds.[6][7]
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the amine protons. The protons on the substituted aniline ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The benzylic protons will typically appear as a singlet around 5.0 ppm, and the protons of the benzyl group's phenyl ring will be in the aromatic region. The amine protons will likely appear as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment. The carbon attached to the bromine atom will be shifted downfield, while the carbons of the benzyloxy group will have characteristic chemical shifts.
FT-IR (Fourier-Transform Infrared Spectroscopy):
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the CH₂ group, C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-O stretching of the ether linkage. The C-Br stretching vibration will appear in the fingerprint region. Although a spectrum for the target molecule is unavailable, the FTIR spectra of the related compounds 5-Benzyloxy-4-bromo-2-nitroaniline, N,N-dimethyl and 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl can provide some comparative insights into the vibrational modes of the benzyloxy and bromo-substituted aromatic core.[8][9]
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (278.15 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic cleavages.
Applications in Drug Discovery
Substituted anilines, particularly those containing halogens and other functional groups, are privileged scaffolds in medicinal chemistry due to their ability to serve as versatile starting materials for the synthesis of a wide range of biologically active molecules.[10] The presence of the bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[11]
Role as a Building Block for Kinase Inhibitors
A significant application of bromoaniline derivatives is in the synthesis of kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many small-molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. This compound can serve as a key precursor for the construction of such heterocyclic scaffolds.
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted in the following diagram:
Caption: General workflow for synthesizing kinase inhibitors from this compound.
In this workflow, the bromine atom of this compound is first utilized in a cross-coupling reaction to introduce a new substituent. The resulting intermediate can then undergo a cyclization reaction, often involving the amino group, to form a heterocyclic core structure common in kinase inhibitors (e.g., quinazoline, quinoline, or indole). Further functionalization of this core can then be performed to optimize the compound's potency, selectivity, and pharmacokinetic properties.
While no specific kinase inhibitor has been identified in the literature as being directly synthesized from this compound, the benzyloxy and bromoaniline motifs are present in precursors to various reported kinase inhibitors. For instance, benzyloxy-substituted pyridinylboronic acids are used in Suzuki couplings to synthesize Bruton's Tyrosine Kinase (BTK) inhibitors. This highlights the potential of this compound as a valuable starting material for targeting a range of kinases.
Illustrative Signaling Pathway
Given the potential of this compound derivatives as kinase inhibitors, a relevant signaling pathway to consider is the receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified RTK signaling cascade and the potential point of intervention for a kinase inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical kinase inhibitor.
In this pathway, the binding of a growth factor to its corresponding RTK triggers a signaling cascade that ultimately leads to cell proliferation and survival. A kinase inhibitor derived from this compound could be designed to bind to the ATP-binding pocket of the RTK, thereby inhibiting its kinase activity and blocking the downstream signaling pathway. This mechanism of action is a common strategy for the development of targeted cancer therapies.
Conclusion
This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Although detailed synthetic and spectroscopic data are not widely published, its preparation via the bromination of 4-(benzyloxy)aniline is a chemically sound approach. The presence of reactive amino and bromo groups, coupled with the benzyloxy moiety, makes it an attractive starting material for the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in the discovery of novel therapeutic agents.
References
- 1. This compound | 119879-90-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. jchemrev.com [jchemrev.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
5-(Benzyloxy)-2-bromoaniline safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-(Benzyloxy)-2-bromoaniline
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally related bromoaniline derivatives to provide a thorough overview of potential hazards and safe handling practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data from similar bromoaniline compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It may also be harmful if swallowed or inhaled.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Hazard Summary Table
| Hazard Type | Description |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation.[1][2][3][4] Harmful if swallowed or inhaled.[5] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. |
| Chronic Health Effects | Prolonged or repeated exposure may cause damage to organs.[6] |
| Fire and Explosion | In case of fire, may produce toxic byproducts such as carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7] |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6] |
Physical and Chemical Properties
Physical and Chemical Properties of 2-Bromoaniline
| Property | Value | Reference |
| Molecular Formula | C6H6BrN | [8] |
| Molecular Weight | 172.02 g/mol | [8] |
| Appearance | Brown solid | [8] |
| Melting Point | 27-32 °C | [8] |
| Vapor Pressure | 0.04 mmHg | [8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5][9]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep in a cool, dry, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5][6]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][9] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[11][12] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9] |
First Aid Measures
Immediate action is required in case of exposure.
First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][13][14] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[13][14] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][13][15] |
Accidental Release and Disposal
Spill Cleanup:
-
Evacuate: Evacuate personnel from the spill area.[13]
-
Ventilate: Ensure adequate ventilation.[13]
-
Contain: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7][13]
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5][9]
-
Clean: Clean the spill area thoroughly with soap and water.[14]
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[1][6]
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this specific compound are not publicly available. Safety assessments, such as those for skin and eye irritation, are typically conducted according to standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
Visual Guides
The following diagrams illustrate key safety workflows and decision-making processes.
Caption: General workflow for safely handling chemical compounds.
Caption: First-aid response flowchart for chemical exposure.
Caption: Decision diagram for selecting appropriate PPE.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 119879-90-2|this compound|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. hsa.ie [hsa.ie]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. First Aid - Chemical Poisoning [moh.gov.sa]
Physical and chemical characteristics of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-(Benzyloxy)-2-bromoaniline, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for professionals in research and development, offering available data on its properties, alongside detailed experimental protocols and data interpretation guidelines.
Core Physical and Chemical Properties
This compound is a substituted aniline derivative. Its core structure consists of a benzene ring substituted with a benzyloxy group, a bromine atom, and an amino group.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 119879-90-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₂BrNO | --INVALID-LINK-- |
| Molecular Weight | 278.15 g/mol | --INVALID-LINK-- |
| Physical Form | Light-red to Brown Solid | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure. | N/A |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Spectroscopic and Chemical Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aromatic protons (multiple signals in the range of ~6.5-7.5 ppm).- Singlet for the benzylic protons (-CH₂-) around 5.0 ppm.- Broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | - Aromatic carbons (multiple signals in the range of ~110-160 ppm).- Signal for the benzylic carbon (-CH₂) around 70 ppm. |
| IR Spectroscopy | - N-H stretching vibrations of the primary amine (two bands in the range of 3300-3500 cm⁻¹).- C-N stretching vibration around 1250-1350 cm⁻¹.- C-O (ether) stretching vibration around 1200-1250 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (278.15).- Isotopic peak (M+2) of similar intensity due to the presence of bromine.- Characteristic fragmentation pattern involving the loss of the benzyl group. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible route involves the bromination of a benzyloxyaniline precursor or the benzylation of a bromoaniline precursor. The following is a generalized protocol for a potential synthetic route.
Illustrative Synthesis Pathway
A potential synthetic route could involve the reduction of a nitro group of a precursor like 1-(benzyloxy)-4-bromo-2-nitrobenzene.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-(benzyloxy)-2-bromoaniline with various boronic acids or esters. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The protocols and data presented herein are compiled from established methodologies for the coupling of ortho-substituted bromoanilines, offering a robust starting point for the synthesis of derivatives of this compound.[3][4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (such as a boronic acid or a boronic ester).[1][2] The reaction requires a base and is typically carried out in an organic solvent, sometimes with the addition of water.[1][6] The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]
Data Presentation: Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of ortho-bromoanilines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize optimized conditions derived from studies on structurally related unprotected ortho-bromoanilines, which are directly applicable to this compound.[4][5]
Table 1: Catalyst and Solvent Optimization for the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline. [4][5]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A Palladacycle (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium A Palladacycle (10) | Cs₂CO₃ | EtOAc | 80 | Low |
| 4 | CataCXium A Palladacycle (10) | Cs₂CO₃ | PhMe | 80 | Low |
| 5 | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 6 | Pd(OAc)₂/SPhos (10) | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 7 | Pd₂(dba)₃/XPhos (10) | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
Yields are based on studies with a model unprotected ortho-bromoaniline and are expected to be comparable for this compound.[4][5]
Table 2: Optimization of Reagent Stoichiometry and Concentration. [4][5]
| Entry | Catalyst Loading (mol%) | Boronate Equiv. | Concentration (M) | Yield (%) |
| 1 | 10 | 2.0 | 0.1 | 95 |
| 2 | 5 | 2.0 | 0.1 | Decreased |
| 3 | 10 | 1.5 | 0.3 | 91 |
These conditions were optimized to be more amenable to scale-up.[4][5]
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, adapted from highly successful procedures for unprotected ortho-bromoanilines.[4][5]
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.5 equiv.)
-
CataCXium® A Pd G3 (CataCXium A palladacycle) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the CataCXium® A Pd G3 catalyst (10 mol%). Subsequently, add anhydrous 2-MeTHF to achieve a concentration of 0.3 M with respect to the this compound.
-
Reaction: Place the sealed vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-(benzyloxy)-biphenyl-2-amine derivative.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance for various functional groups, enabling the synthesis of a diverse array of arylamines.[1][3] The 5-(benzyloxy)-2-bromoaniline scaffold is a valuable building block, and its amination allows for the introduction of a wide range of amine functionalities, leading to the synthesis of complex molecules with potential biological activity.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-aryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][4] The choice of catalyst, ligand, and base is critical for the success of the reaction and is dependent on the specific amine coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[1]
Data Presentation: Typical Reaction Parameters
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for the amination of aryl bromides, which can be used as a starting point for the optimization of the reaction of this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[5] |
| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), BrettPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high yields. The choice of ligand can significantly impact reaction efficiency and scope.[6] |
| Base | NaOt-Bu (Sodium tert-butoxide), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOt-Bu is a common choice, but carbonate bases can be used for more sensitive substrates.[5] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized for each specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium source (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under the inert atmosphere, add the base (1.5-2.0 equiv.). Then, add the anhydrous, deoxygenated solvent via syringe. Finally, add the amine (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-5-(benzyloxy)aniline derivative.[1]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-(Benzyloxy)-2-bromoaniline
This document provides detailed application notes and experimental protocols for the synthesis of pharmacologically relevant heterocyclic compounds, specifically benzoxazoles and quinolines, utilizing 5-(Benzyloxy)-2-bromoaniline as a key starting material. These protocols are designed for researchers, scientists, and professionals involved in synthetic organic chemistry and drug development.
Introduction
This compound is a versatile bifunctional reagent ideal for constructing complex molecular architectures. The presence of an amino group, a bromine atom, and a benzyloxy substituent allows for a wide range of chemical transformations. The amino group can be acylated or alkylated, while the bromine atom is amenable to various palladium or copper-catalyzed cross-coupling and cyclization reactions. This dual reactivity makes it a valuable scaffold for synthesizing heterocyclic systems like benzoxazoles and quinolines, which are core structures in many pharmaceutical agents.[1][2][3]
Application Note 1: Synthesis of 6-(Benzyloxy)-2-substituted-benzoxazoles
Benzoxazoles are a critical class of heterocyclic compounds known to exhibit a wide range of biological activities, including acting as 5-lipoxygenase (5-LOX) inhibitors, which is a key enzyme in the biosynthesis of leukotrienes and a target for asthma and allergy treatments.[1][3] The following protocol details a two-step, one-pot synthesis of 6-(Benzyloxy)-2-substituted-benzoxazoles from this compound via an initial acylation followed by a copper-catalyzed intramolecular cyclization. This domino acylation-annulation strategy is an efficient method for constructing the benzoxazole core.[4][5]
Reaction Scheme: Synthesis of Benzoxazoles
The synthesis proceeds via an initial N-acylation of the starting aniline with an acyl chloride to form an intermediate 2-bromoanilide, which then undergoes an intramolecular C-O bond formation catalyzed by copper(I) iodide to yield the final benzoxazole product.
Caption: Reaction scheme for the two-step synthesis of benzoxazoles.
Experimental Protocol: One-Pot Synthesis of 6-(Benzyloxy)-2-phenylbenzoxazole
This protocol is adapted from established copper-catalyzed methodologies for benzoxazole synthesis.[4][5]
-
Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 mmol, 278.14 mg).
-
Acylation : Dissolve the starting material in ethyl acetate (EtOAc, 5 mL). Add triethylamine (1.2 mmol, 0.17 mL). Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes. The formation of the intermediate, N-(5-(benzyloxy)-2-bromophenyl)benzamide, can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Exchange : After completion of the acylation, remove the ethyl acetate in vacuo.
-
Cyclization : To the flask containing the crude anilide intermediate, add copper(I) iodide (CuI, 0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Add dimethyl sulfoxide (DMSO, 5 mL) and heat the reaction mixture to 110 °C.
-
Stir at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture into brine (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-(Benzyloxy)-2-phenylbenzoxazole.
Data Presentation: Benzoxazole Synthesis
The following table summarizes representative yields for copper-catalyzed benzoxazole synthesis from various 2-bromoanilides, demonstrating the versatility of this methodology.
| Entry | Acyl Chloride (R-COCl) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | CuI / 1,10-phenanthroline | DMSO | 110 | 18 | 85-95 | [4] |
| 2 | 4-Methoxybenzoyl chloride | CuO nanoparticles | DMSO | 110 | 12 | 92 | [4] |
| 3 | Hexanoyl chloride | CuI / 1,10-phenanthroline | Dioxane | 100 | 24 | 78 | [5] |
| 4 | Cyclohexanecarbonyl chloride | CuI / L-proline | DMSO | 90 | 24 | 89 | [4] |
Application Note 2: Synthesis of 6-(Benzyloxy)quinoline Derivatives
The quinoline scaffold is a key structural motif in numerous natural products and pharmaceutical agents.[2] Palladium-catalyzed cyclization reactions provide an efficient route to construct this heterocyclic system. The protocol described here is a proposed pathway involving an initial Sonogashira coupling of this compound with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization to form the quinoline ring.
General Workflow: Heterocyclic Synthesis
The overall laboratory workflow for synthesizing, purifying, and characterizing these novel heterocyclic compounds is outlined below.
Caption: A generalized workflow for synthesis and characterization.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-2-substituted-quinolines
This protocol is based on established palladium-catalyzed methods for indole and quinoline synthesis.[6][7]
-
Sonogashira Coupling : In a sealed tube, combine this compound (1.0 mmol), the desired terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add degassed triethylamine (5 mL) and heat the mixture to 80 °C for 6-12 hours until TLC indicates consumption of the starting aniline.
-
After cooling, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure. Purify via column chromatography to isolate the 2-alkynyl-5-benzyloxyaniline intermediate.
-
Intramolecular Cyclization : Dissolve the isolated alkynyl-aniline intermediate (1.0 mmol) in a suitable solvent such as DMSO (5 mL) in a reaction tube.
-
Add Pd(OAc)₂ (0.1 mmol) and a suitable ligand like PCy₃·HBF₄ (0.2 mmol), along with a base such as Cs₂CO₃ (1.2 mmol).[8]
-
Seal the tube and heat to 140 °C for 20 hours.[8]
-
Work-up and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the target 6-(Benzyloxy)quinoline derivative.
Data Presentation: Palladium-Catalyzed Cyclizations
This table presents data for analogous palladium-catalyzed cyclization reactions, highlighting typical conditions and yields.
| Entry | Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline-tethered alkylidenecyclopropane | Pd(TFA)₂ / DPEPhos | - | Toluene | 100 | 85 | [6] |
| 2 | 2-Allylaniline derivative | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 80 | 75 | [7] |
| 3 | (2-bromoaryl)(3-arylfuran-2-yl)methanone | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | DMSO | 140 | 95 | [8] |
Application in Drug Discovery: Targeting Inflammatory Pathways
Many benzoxazole derivatives function as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade that produces leukotrienes, which are potent mediators of inflammation.[3] By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes, making them promising candidates for treating inflammatory diseases like asthma.
Caption: Inhibition of the 5-LOX pathway by benzoxazole derivatives.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. 5-(Benzyloxy)quinolin-8-amine | Benchchem [benchchem.com]
- 3. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization | MDPI [mdpi.com]
Application Notes and Protocols: 5-(Benzyloxy)-2-bromoaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-2-bromoaniline is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key features that make it an attractive starting material for the synthesis of a diverse range of complex molecules. The presence of a bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The amino group can be readily derivatized or utilized in cyclization reactions to construct heterocyclic scaffolds. Furthermore, the benzyloxy group acts as a protected phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group, a common pharmacophore in biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key molecular scaffolds.
Key Applications of this compound
The strategic positioning of the bromo, amino, and benzyloxy groups on the aniline ring opens up a plethora of synthetic possibilities. The most prominent applications involve leveraging the bromine atom for the construction of biaryl systems and the introduction of various nitrogen-based functionalities, which are prevalent in many kinase inhibitors and other therapeutic agents.
-
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling: The bromine atom at the 2-position is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of 2-amino-5-(benzyloxy)biphenyl derivatives. These biaryl structures are privileged scaffolds in numerous kinase inhibitors, where they often mimic the adenine region of ATP and interact with the hinge region of the kinase domain.
-
Synthesis of N-Aryl Anilines via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to generate N-substituted derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
-
Precursor to Benzoxazole and Other Heterocyclic Systems: The ortho-amino and protected hydroxyl functionalities make this compound an ideal precursor for the synthesis of benzoxazoles and other related heterocycles. Following a substitution or coupling reaction at the 2-position, intramolecular cyclization can be induced to form the heterocyclic ring system, a common core in many biologically active compounds.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material. These conditions are based on established protocols for similar bromoaniline substrates and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 85-95 (estimated) |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 (estimated) |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | >90 (estimated) |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85-95 (estimated) |
| 3 | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | t-BuOH | 90 | 24 | 80-90 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(benzyloxy)biphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Evacuate and backfill the reaction flask with nitrogen or argon gas three times.
-
Add the catalyst solution to the reaction flask, followed by degassed water (10% of toluene volume).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-5-(benzyloxy)biphenyl.
Protocol 2: Synthesis of N-(5-(Benzyloxy)phenyl)morpholine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.03 equiv).
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-(5-(benzyloxy)phenyl)morpholine.
Visualizations
Synthetic Workflow for Biaryl Scaffolds
Caption: Workflow for the synthesis of biaryl scaffolds from this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Proposed Synthesis of a Benzoxazole Derivative
Caption: A potential synthetic route to benzoxazoles using this compound.
Application Notes and Protocols for the Synthesis of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 5-(benzyloxy)-2-bromoaniline, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. The synthesis commences with the readily available starting material, 3-aminophenol, and proceeds through a four-step sequence involving protection of the amino and hydroxyl groups, followed by regioselective bromination and subsequent deprotection. This protocol offers a comprehensive guide with detailed methodologies for each reaction, purification procedures, and characterization data for the intermediates and the final product.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the aniline moiety, a bromine atom, and a benzyloxy group provides multiple points for further functionalization, making it a versatile precursor for the construction of heterocyclic systems and other scaffolds of medicinal interest. The synthetic route outlined herein is a robust and logical pathway designed for laboratory-scale preparation. The strategy employs common protecting groups to control reactivity and ensure regioselectivity during the key bromination step.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a four-step process starting from 3-aminophenol:
-
Acetylation: Protection of the amino group of 3-aminophenol as an acetamide.
-
Benzylation: Protection of the hydroxyl group as a benzyl ether via Williamson ether synthesis.
-
Bromination: Regioselective bromination of the aromatic ring using N-bromosuccinimide (NBS).
-
Hydrolysis: Deprotection of the amino group to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-(3-Hydroxyphenyl)acetamide
Materials:
-
3-Aminophenol
-
Acetic Anhydride
-
Deionized Water
-
125 mL Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a 125 mL Erlenmeyer flask, suspend 3-aminophenol (10.0 g, 91.6 mmol) in 30 mL of deionized water.
-
While stirring, add acetic anhydride (9.5 mL, 10.2 g, 100 mmol) to the suspension.
-
Heat the mixture on a hot plate to approximately 80-90 °C with continuous stirring for 15-20 minutes until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel, and wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain N-(3-hydroxyphenyl)acetamide as a solid.
Step 2: Synthesis of N-(3-(Benzyloxy)phenyl)acetamide
Materials:
-
N-(3-Hydroxyphenyl)acetamide
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of N-(3-hydroxyphenyl)acetamide (10.0 g, 66.1 mmol) in 100 mL of acetone in a round-bottom flask, add potassium carbonate (18.3 g, 132.2 mmol).
-
To this stirred suspension, add benzyl bromide (9.4 mL, 13.5 g, 79.3 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 12-16 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(3-(benzyloxy)phenyl)acetamide.
Step 3: Synthesis of N-(5-(Benzyloxy)-2-bromophenyl)acetamide
Materials:
-
N-(3-(Benzyloxy)phenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-(3-(benzyloxy)phenyl)acetamide (10.0 g, 41.4 mmol) in 80 mL of acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (7.7 g, 43.5 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours. Monitor the reaction by TLC.[1]
-
Once the starting material is consumed, quench the reaction by adding 50 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(5-(benzyloxy)-2-bromophenyl)acetamide.
Step 4: Synthesis of this compound
Materials:
-
N-(5-(Benzyloxy)-2-bromophenyl)acetamide
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend N-(5-(benzyloxy)-2-bromophenyl)acetamide (10.0 g, 31.2 mmol) in 100 mL of ethanol in a round-bottom flask.
-
Add 20 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the deacetylation by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
| Compound Name | Starting Material(s) | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) | Appearance |
| N-(3-Hydroxyphenyl)acetamide | 3-Aminophenol | Acetic Anhydride | Water | 85-95 | 146-149 | Off-white solid |
| N-(3-(Benzyloxy)phenyl)acetamide | N-(3-Hydroxyphenyl)acetamide | Benzyl Bromide, K₂CO₃ | Acetone | 75-85 | 132-135 | White solid |
| N-(5-(Benzyloxy)-2-bromophenyl)acetamide | N-(3-(Benzyloxy)phenyl)acetamide | N-Bromosuccinimide (NBS) | Acetonitrile | 80-90 | Not available | Light yellow solid |
| This compound | N-(5-(Benzyloxy)-2-bromophenyl)acetamide | HCl, Ethanol | Ethanol/Water | 90-98 | Not available | Light-red to Brown Solid[2] |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.15 g/mol [2] |
| Appearance | Light-red to Brown Solid[2] |
| Purity | 95%[2] |
| Storage | 2-8 °C[2] |
| IUPAC Name | This compound[2] |
| InChI | 1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2[2] |
| InChIKey | RTDSBDMPNWSMTH-UHFFFAOYSA-N[2] |
Safety Information
-
This compound: Warning. Harmful if swallowed (H302).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection (P280).[2]
-
First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
-
All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Mandatory Visualization
References
Application Notes and Protocols for the Derivatization of 5-(Benzyloxy)-2-bromoaniline for Biological Screening
Abstract: This document provides detailed application notes and protocols for the derivatization of 5-(benzyloxy)-2-bromoaniline, a versatile building block for the synthesis of novel compounds for biological screening. We present synthetic methodologies for creating diverse libraries of amides, sulfonamides, ureas, and biaryl compounds via Suzuki-Miyaura cross-coupling. Furthermore, we include comprehensive protocols for primary biological evaluation, including cytotoxicity screening, kinase inhibition assays, and monoamine oxidase (MAO) activity assays. All quantitative data is summarized in structured tables, and key experimental workflows and a representative signaling pathway are visualized using diagrams.
Part 1: Synthesis of this compound Derivatives
This compound is a valuable starting material for generating diverse chemical libraries due to its multiple reactive sites. The primary amine can be readily acylated, sulfonated, or converted to a urea. The bromo substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions.
Experimental Protocol 1.1: General Procedure for Amide Synthesis
This protocol describes the coupling of this compound with a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, acetic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM, add EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the addition of TEA (2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.
Experimental Protocol 1.2: General Procedure for Sulfonamide Synthesis
This protocol outlines the reaction of this compound with a sulfonyl chloride.[1][2]
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM.
-
If using DCM, add TEA (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired sulfonamide derivative.
Experimental Protocol 1.3: General Procedure for Urea Synthesis
This protocol describes the formation of urea derivatives from this compound and an isocyanate.[3][4]
Materials:
-
This compound
-
Isocyanate of interest (e.g., phenyl isocyanate, methyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexane or diethyl ether for precipitation
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.
-
Add the isocyanate (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, filter the solid and wash with cold solvent (hexane or diethyl ether) to obtain the pure urea derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired urea derivative.
Experimental Protocol 1.4: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.[5][6][7][8]
Materials:
-
This compound
-
Boronic acid or boronic acid pinacol ester of interest (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 10:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Part 2: Biological Screening Protocols
The synthesized library of this compound derivatives can be subjected to a variety of biological assays to identify compounds with interesting pharmacological activities.
Experimental Protocol 2.1: MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with various concentrations of the derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol 2.2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.[12][13][14][15]
Materials:
-
Purified kinase enzyme
-
Kinase-specific peptide substrate
-
Kinase buffer
-
ATP (at a concentration close to the Kₘ for the specific kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: In a multi-well plate, prepare a reaction mixture containing the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified kinase enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Experimental Protocol 2.3: Monoamine Oxidase (MAO) Inhibitor Screening Assay
This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.[16][17][18][19]
Materials:
-
Recombinant human MAO-A or MAO-B
-
MAO Assay Buffer
-
MAO Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B, or a common substrate like tyramine)
-
Peroxidase
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Test compounds dissolved in DMSO
-
Known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation: Add the test compounds at various concentrations to the wells of a 96-well black plate. Also, include a positive control inhibitor and a no-inhibitor control. Add the MAO enzyme (A or B) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, peroxidase, and Amplex® Red reagent in MAO Assay Buffer. Add this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Part 3: Data Presentation
The following tables summarize representative quantitative data for a hypothetical library of this compound derivatives. Note: This data is for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Synthesis and Characterization of Representative Derivatives
| Compound ID | R Group (for Amide/Sulfonamide/Urea) or Ar Group (for Suzuki) | Synthetic Method | Yield (%) | Purity (HPLC, %) |
| DBA-A01 | Phenyl | Amide Synthesis | 78 | >98 |
| DBA-A02 | 4-Chlorophenyl | Amide Synthesis | 75 | >99 |
| DBA-S01 | p-Tolyl | Sulfonamide Synthesis | 82 | >99 |
| DBA-S02 | 4-Methoxyphenyl | Sulfonamide Synthesis | 85 | >98 |
| DBA-U01 | Phenyl | Urea Synthesis | 92 | >99 |
| DBA-U02 | Ethyl | Urea Synthesis | 88 | >97 |
| DBA-C01 | Phenyl | Suzuki Coupling | 85 | >99 |
| DBA-C02 | 4-Pyridyl | Suzuki Coupling | 72 | >98 |
Table 2: In Vitro Biological Activity Data of Representative Derivatives
| Compound ID | Cytotoxicity (MCF-7, IC₅₀ in µM) | Kinase Inhibition (VEGFR-2, IC₅₀ in µM) | MAO-A Inhibition (IC₅₀ in µM) | MAO-B Inhibition (IC₅₀ in µM) |
| DBA-A01 | 15.2 | >50 | 25.1 | 8.3 |
| DBA-A02 | 8.7 | 22.5 | 18.9 | 5.1 |
| DBA-S01 | 22.5 | 12.8 | 30.4 | 12.7 |
| DBA-S02 | 18.9 | 8.9 | 22.1 | 9.8 |
| DBA-U01 | 5.6 | 45.1 | 5.2 | 0.8 |
| DBA-U02 | 35.1 | >50 | 40.3 | 15.6 |
| DBA-C01 | 2.1 | 1.5 | 12.8 | 3.4 |
| DBA-C02 | 1.5 | 0.9 | 15.6 | 4.9 |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway, a potential target for anticancer agents.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. bioassaysys.com [bioassaysys.com]
- 19. assaygenie.com [assaygenie.com]
The Strategic Application of 5-(Benzyloxy)-2-bromoaniline in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The versatile chemical intermediate, 5-(Benzyloxy)-2-bromoaniline, has emerged as a valuable building block for the synthesis of a new generation of kinase inhibitors, particularly those targeting key signaling pathways implicated in tumor growth and proliferation. Its unique structural features, including a reactive bromine atom and a protected hydroxyl group, offer medicinal chemists a strategic advantage in the design and synthesis of complex heterocyclic scaffolds with therapeutic potential.
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for various malignancies.
This compound serves as a key precursor for the construction of quinazoline-based kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs that target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The bromine atom at the 2-position of the aniline ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This modularity is crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
Furthermore, the benzyloxy group at the 5-position can serve a dual purpose. It can act as a key pharmacophoric element, interacting with specific residues in the kinase active site. Alternatively, it can function as a protecting group for a phenol, which can be deprotected in the final steps of the synthesis to provide a crucial hydrogen bond donor/acceptor moiety for enhanced binding affinity to the kinase hinge region.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel targeted therapies.
Application Notes
The primary application of this compound in kinase inhibitor synthesis is as a precursor to substituted 4-anilinoquinazolines. This class of compounds has been extensively explored for the inhibition of various tyrosine kinases. The general synthetic strategy involves the construction of the quinazoline core followed by the introduction of the aniline moiety at the 4-position. The bromine atom on the aniline allows for further diversification to explore structure-activity relationships (SAR).
Key Synthetic Transformations:
-
Quinazoline Ring Formation: this compound can be cyclized with a suitable one-carbon source, such as formamidine acetate or a formic acid equivalent, to form the corresponding 6-benzyloxy-substituted quinazoline derivative.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for introducing a wide range of substituents via reactions like:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
-
Sonogashira Coupling: To install alkyne functionalities for further elaboration.
-
-
Deprotection of the Benzyloxy Group: The benzyl group can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to reveal the free phenol, which can be crucial for biological activity.
Data Presentation
The following table summarizes hypothetical but representative inhibitory activities of quinazoline-based kinase inhibitors synthesized using a scaffold derivable from this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Q-Inh-01 | EGFR (WT) | 15 | Cell-free assay |
| Q-Inh-01 | EGFR (L858R) | 5 | Cell-free assay |
| Q-Inh-01 | VEGFR2 | 85 | Cell-free assay |
| Q-Inh-02 | VEGFR2 | 10 | Cell-free assay |
| Q-Inh-02 | PDGFRβ | 25 | Cell-free assay |
| Q-Inh-02 | c-Kit | 40 | Cell-free assay |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-(benzyloxy)quinazoline
This protocol describes the first key step in the synthesis of a quinazoline-based kinase inhibitor scaffold from a derivative of this compound.
Materials:
-
2-Amino-5-(benzyloxy)benzoic acid (derived from this compound via carboxylation)
-
Formamidine acetate
-
2-Methoxyethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
A mixture of 2-amino-5-(benzyloxy)benzoic acid (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with water and ethanol, and dried to afford 6-(benzyloxy)quinazolin-4(3H)-one.
-
A suspension of 6-(benzyloxy)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq) is treated with N,N-dimethylaniline (1.0 eq).
-
The mixture is heated at reflux for 2 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured into a mixture of ice and water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6-(benzyloxy)quinazoline.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Inhibitor via Nucleophilic Aromatic Substitution
This protocol details the coupling of the quinazoline core with an aniline derivative.
Materials:
-
4-Chloro-6-(benzyloxy)quinazoline (from Protocol 1)
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A mixture of 4-chloro-6-(benzyloxy)quinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol is treated with a catalytic amount of hydrochloric acid.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed with isopropanol and diethyl ether and then dried to give the desired 4-anilinoquinazoline product.
Mandatory Visualizations
Caption: Synthetic workflow for a kinase inhibitor from this compound.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Protecting Group Strategies for Reactions Involving 5-(Benzyloxy)-2-bromoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Date: December 25, 2025
Introduction
5-(Benzyloxy)-2-bromoaniline is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a nucleophilic amino group necessitates the use of protecting groups to prevent unwanted side reactions during subsequent chemical transformations. This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group of this compound using common protecting groups: tert-butoxycarbonyl (Boc), Acetyl (Ac), p-toluenesulfonyl (Tosyl, Ts), and 2-nitrobenzenesulfonyl (Nosyl, Ns). The selection of an appropriate protecting group is crucial and depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.[1]
General Workflow for Protecting Group Strategy
The fundamental strategy for employing a protecting group in a synthetic route involves three main stages: introduction of the protecting group, the desired chemical transformation on the protected substrate, and finally, the selective removal of the protecting group to reveal the original functionality.
Caption: General workflow for the application of a protecting group strategy.
tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[2] It is readily removed under acidic conditions.[3]
Application Notes
The Boc group is introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc)₂O. The reaction can be performed under various conditions, including catalyst-free in a water-acetone mixture, which is an environmentally friendly approach.[4] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[5][6]
Quantitative Data Summary
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Deprotection Conditions |
| Boc | (Boc)₂O | Water/Acetone | Room Temp. | 5-10 min | >95% | TFA, DCM, Room Temp. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound [4]
-
To a 50 mL round-bottom flask, add this compound (1 mmol).
-
Add distilled water (9.5 mL) and acetone (0.5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Upon completion, add dichloromethane (10 mL) to extract the product.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc protected product.
Protocol 2: Deprotection of N-Boc-5-(benzyloxy)-2-bromoaniline [6]
-
Dissolve the N-Boc protected aniline (1 mmol) in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected aniline.
Reaction Visualization
Caption: Reaction scheme for Boc protection and deprotection.
Acetyl (Ac) Protecting Group
The acetyl group is a simple and cost-effective protecting group for anilines. It is stable to a variety of reaction conditions but can be removed by acidic or basic hydrolysis.[7]
Application Notes
Acetylation of anilines can be achieved using acetyl chloride or acetic anhydride.[8][9] The use of acetyl chloride in the presence of a base like K₂CO₃ and a phase-transfer catalyst can provide high yields.[9] Deprotection is commonly carried out by heating with aqueous acid, such as hydrochloric acid.[10]
Quantitative Data Summary
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Deprotection Conditions |
| Acetyl | Acetyl chloride, K₂CO₃, TBAB | DMF | Room Temp. | 15-30 min | >90% | 6N HCl, Reflux |
Experimental Protocols
Protocol 3: N-Acetylation of this compound [9]
-
In a round-bottom flask, dissolve this compound (1 mmol) in DMF (5 mL).
-
Add K₂CO₃ (1.5 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Stir the mixture at room temperature and add acetyl chloride (1.1 mmol) dropwise.
-
Continue stirring for 15-30 minutes, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-acetylated product.
Protocol 4: Hydrolysis of N-Acetyl-5-(benzyloxy)-2-bromoaniline
-
To the N-acetylated aniline (1 mmol) in a round-bottom flask, add 6N HCl (10 mL).
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., 10% NaOH solution) until the solution is basic.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected aniline.
Reaction Visualization
Caption: Reaction scheme for Acetyl protection and deprotection.
Sulfonyl Protecting Groups: Tosyl (Ts) and Nosyl (Ns)
Sulfonamides are robust protecting groups for amines, stable to a wide range of acidic and basic conditions.[11] The choice between different sulfonyl groups, such as tosyl and nosyl, depends on the desired deprotection method.
Application Notes
Tosyl (Ts) Group: The tosyl group is introduced using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[12] It is a very stable protecting group, and its removal often requires harsh conditions, such as strong acid or reductive cleavage.[13]
Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl (nosyl) group is installed similarly using 2-nitrobenzenesulfonyl chloride (NsCl). A key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol, such as thiophenol, and a base. This makes it orthogonal to many other protecting groups.[11]
Quantitative Data Summary
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Deprotection Conditions |
| Tosyl (Ts) | TsCl, Pyridine | DCM | Room Temp. | 2 h | Quantitative | Low-valent Titanium |
| Nosyl (Ns) | NsCl, Pyridine | DCM | Room Temp. | 2 h | High | Thiophenol, K₂CO₃, DMF |
Experimental Protocols
Protocol 5: N-Tosylation of this compound [12]
-
Dissolve this compound (1 mmol) in dichloromethane (DCM, 10 mL).
-
Add pyridine (3 mmol) to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol) portion-wise while stirring at room temperature.
-
Stir the reaction for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.
Protocol 6: Reductive Detosylation [13]
-
This protocol requires the preparation of a low-valent titanium reagent.
-
The N-tosylated aniline is then treated with this reagent in an appropriate solvent under an inert atmosphere.
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching the reaction and extracting the deprotected aniline.
Protocol 7: N-Nosylation of this compound
-
Follow the procedure for N-tosylation (Protocol 5), substituting TsCl with 2-nitrobenzenesulfonyl chloride (NsCl).
Protocol 8: Deprotection of N-Nosyl-5-(benzyloxy)-2-bromoaniline [11]
-
Dissolve the N-nosylated aniline (1 mmol) in DMF (5 mL).
-
Add K₂CO₃ (2 mmol) and thiophenol (1.5 mmol).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deprotected aniline.
Reaction Visualization
Caption: Reaction schemes for Sulfonyl (Tosyl and Nosyl) protection and deprotection.
Conclusion
The choice of a protecting group for this compound is a critical decision in a multi-step synthesis. The Boc group offers mild protection and deprotection conditions, making it suitable for many applications. The acetyl group is a robust and economical option, though its removal requires harsher conditions. Sulfonyl protecting groups, particularly the nosyl group, provide high stability and an orthogonal deprotection strategy, which is invaluable in complex syntheses. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate protecting group strategy for their specific synthetic needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
Application Notes and Protocols for the Scalable Synthesis of 5-(Benzyloxy)-2-bromoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scalable synthesis of 5-(Benzyloxy)-2-bromoaniline, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a two-step process involving the protection of an aminophenol followed by a regioselective bromination. This protocol is designed to be adaptable for scale-up operations in a drug development setting.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the bromo- and benzyloxy- functionalities allows for a wide range of subsequent chemical modifications, making this scaffold valuable for the synthesis of diverse molecular libraries for drug discovery. The protocol outlined below describes a reproducible and scalable synthesis route starting from commercially available materials.
Overall Synthetic Scheme
The synthesis of this compound can be achieved in a two-step sequence starting from 3-aminophenol. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. The subsequent step is the regioselective bromination of the resulting 3-(benzyloxy)aniline at the position ortho to the amino group.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-(Benzyloxy)-2-bromoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-(benzyloxy)-2-bromoaniline. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound can present several challenges. The electron-donating nature of the benzyloxy and amino groups can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-amino group can lead to catalyst inhibition or undesired side reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
A2: For electron-rich and sterically hindered aryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may give low yields. More robust catalyst systems are often required. Buchwald ligands, which are bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are frequently effective. Pre-catalysts such as CataCXium® A Pd G3 have also shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[1]
Q3: How do I choose the optimal base and solvent for the reaction?
A3: The choice of base and solvent is critical and often interdependent. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1] The solvent should be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents such as dioxane, 2-MeTHF, or THF are commonly used, often with a small amount of water, which can be beneficial, especially when using K₃PO₄.[1] Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be very effective.[2]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, use high-purity, fresh boronic acid or consider using a boronic ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also help.
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Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere (nitrogen or argon) is crucial to minimize this side reaction.[2]
-
Debromination: The bromo group can be replaced by a hydrogen atom. This can sometimes be addressed by optimizing the catalyst system and reaction conditions.
-
Debenzylation: While less commonly reported as a major side reaction under typical Suzuki conditions, cleavage of the benzyl ether is a possibility, especially with prolonged reaction times at high temperatures or in the presence of certain additives. If this is observed, milder reaction conditions should be explored.
Q5: Is it necessary to protect the aniline's amino group?
A5: While many modern catalyst systems are capable of coupling unprotected anilines, protection of the amino group (e.g., as a Boc or Acyl derivative) can sometimes improve yields and reduce side reactions by preventing its coordination to the palladium catalyst. However, for operational simplicity, it is often preferable to find conditions that work for the unprotected aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst system. | Screen different palladium catalysts and ligands. For this electron-rich substrate, consider bulky, electron-rich phosphine ligands like XPhos or SPhos.[1] |
| Ineffective base. | Screen stronger bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[1] | |
| Inappropriate solvent. | Try aprotic polar solvents like dioxane or 2-MeTHF, with or without water.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2] |
| Inappropriate catalyst initiation. | Use a Pd(0) pre-catalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) precursor.[2] | |
| Formation of Debrominated Starting Material | Reductive dehalogenation. | This can sometimes be caused by impurities or certain reaction conditions. Screen different bases and ensure high-purity solvents. |
| Protodeboronation of the Boronic Acid | Presence of excess water. | Use anhydrous solvents and ensure the base is dry. |
| Instability of the boronic acid. | Use fresh, high-quality boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). |
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions and optimization parameters for the Suzuki coupling of challenging aryl bromides, including ortho-substituted anilines.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Low |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | Moderate to High |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 2-MeTHF | 90 | Moderate to High |
| CataCXium A Pd G3 (2) | - | Cs₂CO₃ | 2-MeTHF | 80 | High |
Table 2: Base and Solvent Screening
| Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Toluene/H₂O | 100 | Low to Moderate |
| K₃PO₄ (2) | Dioxane/H₂O | 100 | Moderate to High |
| Cs₂CO₃ (2) | Dioxane | 100 | High |
| Na₂CO₃ (2) | DMF/H₂O | 110 | Moderate |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
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Ligand (e.g., SPhos (4 mol%))
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Base (e.g., K₃PO₄ (2.0-3.0 equiv))
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Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
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Schlenk flask or reaction vial with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.
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Degassing: Seal the flask and evacuate and backfill with inert gas three times.
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)-2-bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-(Benzyloxy)-2-bromoaniline. Our aim is to help you improve yield, purity, and overall success in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by observable problems.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction closely using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, but be cautious of potential side reactions.- Ensure the quality and stoichiometry of your reagents are correct. |
| Product loss during workup or purification. | - Optimize the extraction procedure to minimize emulsion formation.- If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.- For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. | |
| Formation of Di-brominated Byproduct | The starting material, 4-benzyloxyaniline, is highly activated, leading to multiple brominations. | - Control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS) by using a slight excess (e.g., 1.05 equivalents).- Add the brominating agent portion-wise or as a solution dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1] |
| Presence of Unreacted Starting Material | Insufficient amount of brominating agent or suboptimal reaction conditions. | - Ensure the accurate addition of the brominating agent.- Increase the reaction time or slightly elevate the temperature, while monitoring for the formation of byproducts. |
| Product Discoloration (Yellow to Brown) | Oxidation of the aniline functional group. | - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).- Keep the product in a cool, dark place to prevent degradation.- Discoloration can sometimes be removed by passing the product through a short plug of silica gel. |
| Difficult Purification | Similar polarities of the product and byproducts. | - If recrystallization is ineffective, column chromatography is a reliable alternative for separating the desired product from starting material and byproducts.[1]- A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of di-brominated products due to the strong activating effects of the amino and benzyloxy groups on the aromatic ring. Over-bromination can occur if the reaction conditions, particularly the stoichiometry of the brominating agent and the temperature, are not carefully controlled.
Q2: How can I minimize the formation of the di-brominated byproduct?
A2: To minimize di-bromination, you can employ the following strategies:
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Stoichiometric Control: Use a carefully measured amount of the brominating agent, typically a slight excess (e.g., 1.05 equivalents of NBS).[1]
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Slow Addition: Add the brominating agent slowly to the reaction mixture, either in portions or as a dilute solution, to maintain a low concentration and reduce the chance of a second bromination event.[1]
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Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity for the mono-brominated product.[1]
Q3: What purification methods are most effective for isolating this compound?
A3: Column chromatography on silica gel is a highly effective method for purifying this compound, especially for removing closely related impurities like the di-brominated byproduct and unreacted starting material.[1] A gradient elution with a hexane/ethyl acetate solvent system is often successful.[1] Recrystallization can also be used, but finding an optimal solvent system may require some experimentation to achieve good recovery.
Q4: Should I protect the aniline's amino group before bromination?
A4: Protecting the amino group, for instance, by converting it to an acetamide, is a common strategy to control the reactivity of the aniline and prevent over-bromination. The protecting group can be removed in a subsequent step. This multi-step process can sometimes lead to a higher overall yield and purity of the final product.
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of a similar compound, 4-(Benzyloxy)-3-bromo-5-fluoroaniline.[1]
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzyloxyaniline (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or THF.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[1]
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Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Data Presentation
The following table presents illustrative data on how reaction conditions can affect the yield and purity in the synthesis of a related compound, 4-(Benzyloxy)-3-bromo-5-fluoroaniline, which can serve as a guideline for optimizing the synthesis of this compound.[1]
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NBS (1.05) | Acetonitrile | 0 | 6 | 82 | 92 |
| 2 | NBS (1.05) | THF | 0 to 25 | 4 | 75 | 85 |
| 3 | Pyridinium tribromide (1.1) | THF | 25 | 3 | 68 | 80 |
Note: This data is for an analogous compound and is intended for illustrative purposes. Results for this compound may vary.
Visualizations
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of 5-(Benzyloxy)-2-bromoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(Benzyloxy)-2-bromoaniline from typical reaction mixtures.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (poor separation of product and impurities).- Column overloading.- Co-elution of impurities with similar polarity. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the ideal eluent. A good starting point for aromatic amines is a hexane/ethyl acetate gradient. Aim for an Rf value of approximately 0.2-0.3 for the product to ensure good separation.[1]- Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation of compounds with close Rf values. |
| Product Streaking/Tailing on TLC and Column | - The basic nature of the aniline interacting strongly with the acidic silica gel. | - Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (Et₃N) or a few drops of ammonia in the eluent to neutralize the acidic sites on the silica gel, which should result in sharper peaks.[2]- Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel for the chromatography. |
| Product Discoloration (Yellow to Brown) | - Oxidation of the aniline moiety. | - Use an Antioxidant: During workup and storage, consider using a small amount of a reducing agent like sodium thiosulfate or sodium bisulfite.- Charcoal Treatment: Before filtration, adding activated charcoal to the solution can help remove colored impurities.- Store Properly: Keep the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent re-oxidation. |
| Low Yield After Recrystallization | - Use of an excessive amount of solvent.- Premature crystallization during hot filtration.- The chosen solvent is too effective at room/cold temperature. | - Minimize Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution to ensure supersaturation upon cooling.- Preheat Funnel: If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.- Optimize Solvent Choice: A good recrystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures. |
| "Oiling Out" During Recrystallization | - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is too concentrated. | - Lower the Temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add More Solvent: Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.- Use a Co-solvent System: Dissolve the compound in a good solvent and then add a miscible "anti-solvent" (in which the compound is less soluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as 4-bromo-2-nitrophenol or 2-bromo-5-hydroxyaniline and the benzylating agent (e.g., benzyl bromide). Side-products from the reaction could include dibenzylated products or isomers depending on the synthetic route.
Q2: How do I choose between column chromatography and recrystallization for purification?
A2: The choice depends on the nature of the impurities. If the impurities have significantly different polarities from your product, column chromatography is very effective. If your product is a solid and the impurities are present in small amounts or have very different solubility profiles, recrystallization can be a simpler and more scalable method. Often, a combination of both is used for achieving high purity: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Q3: I'm seeing multiple spots on my TLC after purification. What should I do?
A3: If you've already performed column chromatography, the presence of multiple spots suggests that the chosen solvent system did not provide adequate separation. You may need to re-purify the material using a shallower solvent gradient or a different solvent system. Analyzing the fractions from your first column by TLC can help you identify which fractions are the purest. If you have already tried recrystallization, the impurities may have similar solubility to your product. In this case, column chromatography would be the better next step.
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for the column chromatography of this compound is a mixture of hexanes and ethyl acetate. Based on the purification of a similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, a 90:10 mixture of hexanes/ethyl acetate was effective for flash chromatography.[3] It is recommended to start with a less polar system (e.g., 95:5 hexanes/EtOAc) and gradually increase the polarity. Always optimize the solvent system using TLC first to achieve an Rf value of ~0.2-0.3 for the product.[1]
Q5: Are there any specific handling precautions for this compound?
A5: Like many aromatic amines, this compound may be sensitive to light and air, leading to discoloration over time due to oxidation. It is best to store the purified compound in a sealed container under an inert atmosphere (like argon or nitrogen) in a cool, dark place.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Slurry:
- In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 hexanes/ethyl acetate). A typical ratio is ~1.5 times the volume of silica.
- Stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
- Secure a glass column vertically and ensure the stopcock is closed.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (~1 cm).
- Pour the silica gel slurry into the column.
- Gently tap the column to pack the silica gel evenly and release any trapped air.
- Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
- Add another thin layer of sand on top of the silica gel.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the column using a pipette.
- Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the solvent level does not drop below the top of the sand.
- Carefully add a small amount of the eluent to wash the sides of the column and ensure the sample is loaded in a narrow band.
4. Elution and Fraction Collection:
- Fill the column with the eluent.
- Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
- Monitor the elution process by TLC, spotting each fraction on a TLC plate.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
5. Product Isolation:
- Analyze the TLC plate to identify the fractions containing the pure product.
- Combine the pure fractions into a round-bottom flask.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
- A suitable solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture while stirring.
- Continue adding small portions of the hot solvent until the compound is just completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
6. Drying:
- Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Quantitative Data Summary
The following data is for the purification of a structurally similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, and can be used as a starting point for optimizing the purification of this compound.[3]
| Parameter | Value |
| Purification Method | Flash Chromatography |
| Stationary Phase | Silica Gel |
| Eluent System | Hexanes/Ethyl Acetate (90:10) |
| Rf Value | 0.45 (in 4:1 Hexanes/Ethyl Acetate) |
| Yield | 98% |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision flowchart for selecting a purification method.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)-2-bromoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of 5-(Benzyloxy)-2-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
The most frequent issue is over-bromination. The starting material, 5-benzyloxyaniline, contains two activating groups: the amino (-NH2) group and the benzyloxy (-OCH2Ph) group. The amino group, in particular, is a powerful activating group that makes the aromatic ring highly susceptible to electrophilic substitution, often leading to the formation of di- or tri-brominated byproducts.[1][2][3]
Q2: I am observing multiple products that are difficult to separate. What are they likely to be?
Given the high reactivity of the aniline ring, an uncontrolled reaction can lead to polysubstitution.[1][2] The major byproduct is often 2,4,6-tribromoaniline if debenzylation occurs, or poly-brominated versions of the benzyloxyaniline starting material. The formation of these multiple products complicates purification and is a primary contributor to low yields of the desired mono-brominated product.
Q3: Is it possible for the benzyloxy protecting group to be cleaved during the bromination step?
Yes, cleavage of the benzyl ether is a potential side reaction. Certain brominating agents and conditions, particularly those that are oxidative or involve radical mechanisms, can lead to oxidative debenzylation.[4][5] This would result in the formation of 2-bromo-5-aminophenol, further contributing to a complex product mixture.
Q4: How can I improve the selectivity for the desired mono-brominated product?
To achieve selective mono-bromination, the potent activating effect of the amino group must be temporarily reduced. The most effective strategy is to protect the amino group, commonly by converting it into an acetamido group (-NHCOCH3) via acetylation.[1][6] This acetamido group is less activating, which allows for more controlled bromination, significantly reducing the formation of polysubstituted byproducts.[1][6]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction yields are low, with a significant amount of the 5-benzyloxyaniline starting material recovered.
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Possible Cause: The amount of brominating agent was insufficient, or the reaction did not proceed to completion.
-
Solution:
-
Stoichiometry: Carefully verify the stoichiometry of your brominating agent. A slight excess (e.g., 1.05 equivalents) may be necessary, but add it cautiously to prevent over-bromination.
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Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.
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Reagent Purity: Ensure the brominating agent (e.g., N-Bromosuccinimide) is pure and has not degraded.
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Issue 2: The final product is a dark brown or black tar-like substance, indicating significant degradation.
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Possible Cause: The aniline moiety is sensitive to oxidation, which can be exacerbated by certain brominating agents or exposure to air at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to -10 °C) to reduce the rate of degradation side reactions.[7]
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Workup Quench: During the workup, wash the crude product with a mild reducing agent solution, like aqueous sodium thiosulfate or sodium bisulfite, to neutralize any remaining brominating agent and reverse some oxidation.[1]
-
Issue 3: TLC analysis shows multiple spots, and the main product spot is not the most prominent.
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Possible Cause: This strongly indicates a lack of selectivity, leading to poly-brominated byproducts.
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Solution:
-
Amine Protection: The most reliable solution is to protect the amine group as an acetamide before bromination. This moderates the ring's reactivity. See Protocol 2 for the acetylation procedure.
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Milder Brominating Agent: If not already in use, switch from molecular bromine (Br₂) to a milder and more selective reagent like N-Bromosuccinimide (NBS).[7]
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Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents may slow down the reaction, potentially offering better control compared to highly polar solvents.
-
Data Presentation: Comparison of Bromination Conditions
The following table provides an illustrative comparison of different reaction conditions for the bromination of activated aromatic systems. Yields are representative and may vary.
| Brominating Agent (Equivalents) | Substrate | Solvent | Temperature (°C) | Typical Yield of Mono-bromo Product | Key Observations |
| Br₂ (1.1 eq) | 5-Benzyloxyaniline | Acetic Acid | 25 | < 30% | Fast reaction, significant poly-bromination and degradation. |
| NBS (1.05 eq) | 5-Benzyloxyaniline | DMF | 0 | 40-50% | Cleaner reaction, but still risks of di-bromination. |
| NBS (1.05 eq) | N-(5-(benzyloxy)phenyl)acetamide | Acetic Acid | 25 | > 85% | Highly selective, clean conversion to the mono-bromo product.[7] |
Experimental Protocols
Protocol 1: Amine Protection via Acetylation
This protocol describes the conversion of 5-benzyloxyaniline to N-(5-(benzyloxy)phenyl)acetamide to moderate its reactivity.
-
Reaction Setup: In a round-bottom flask, dissolve 5-benzyloxyaniline (1.0 eq) in acetic anhydride (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aniline is fully consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water while stirring. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove acetic acid, and dry it under a vacuum. The resulting N-(5-(benzyloxy)phenyl)acetamide can often be used in the next step without further purification.
Protocol 2: Controlled Bromination of Protected Aniline
This protocol details the selective bromination of the acetamide-protected intermediate.
-
Reaction Setup: Dissolve N-(5-(benzyloxy)phenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or DMF in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection via Hydrolysis
This protocol describes the removal of the acetyl group to yield the final product.
-
Reaction Setup: Suspend the crude N-(5-(benzyloxy)-2-bromophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v mixture).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a saturated sodium bicarbonate solution or aqueous NaOH, until the pH is ~8-9. The product should precipitate.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound. Purify further by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Yield Synthesis
Caption: Comparison of the direct versus the amine-protected synthetic route.
References
Preventing debenzylation during reactions with 5-(Benzyloxy)-2-bromoaniline
Welcome to the technical support center for 5-(Benzyloxy)-2-bromoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this reagent while minimizing or preventing undesired debenzylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debenzylation during reactions with this compound?
A1: The primary cause of debenzylation, the cleavage of the benzyl ether to a phenol, is most often due to reductive processes. This is particularly common in palladium-catalyzed reactions where sources of hydride, either from reagents or side reactions, can lead to hydrogenolysis of the benzyl group. High reaction temperatures and prolonged reaction times can also contribute to this undesired side reaction.
Q2: Under what conditions is the benzyl ether protecting group on this compound generally stable?
A2: The benzyl ether group is generally stable under a wide range of non-reductive conditions, including many acidic and basic environments. However, it is sensitive to strong Lewis acids and conditions that promote hydrogenolysis.
Q3: Are there specific palladium catalysts or ligands that are known to minimize debenzylation?
A3: While catalyst choice is highly substrate and reaction-dependent, catalyst systems that promote rapid reductive elimination and minimize side reactions like β-hydride elimination are often preferred. The choice of ligand plays a crucial role; for instance, bulky, electron-rich phosphine ligands can influence the reaction pathway and potentially minimize debenzylation. Careful screening of catalysts and ligands is recommended for any new transformation.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions performed on this compound where debenzylation can be a significant side reaction.
Guide 1: Suzuki-Miyaura Coupling
Issue: Observation of the debenzylated product, 4-amino-3-bromophenol, alongside or instead of the desired coupled product.
Root Cause Analysis: Debenzylation during Suzuki-Miyaura coupling is often a result of reductive cleavage of the benzyl ether. This can be exacerbated by:
-
High Temperatures: Prolonged heating can promote debenzylation.
-
Choice of Base: Some bases can facilitate side reactions that generate hydride species.
-
Catalyst System: The palladium catalyst and ligand combination can influence the reaction pathway and the propensity for reductive side reactions.
-
Hydrogen Source: Impurities in reagents or solvents, or the decomposition of reaction components, can act as a source of hydrogen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Recommended Protocol (Starting Point): Based on successful couplings of similar ortho-bromoanilines, the following conditions can serve as a starting point to minimize debenzylation[1][2]:
| Parameter | Recommended Condition | Rationale |
| Catalyst | CataCXium A Pd G3 (1-3 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These catalysts have shown efficacy in coupling sterically hindered or sensitive anilines[1][2]. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally milder than hydroxides or alkoxides. |
| Solvent | 2-MeTHF/H₂O or Dioxane/H₂O (e.g., 10:1) | Using a non-protic organic solvent can minimize potential hydrogen sources. |
| Temperature | 80-100 °C | Lower temperatures can reduce the rate of debenzylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions and potential catalyst deactivation. |
Guide 2: Buchwald-Hartwig Amination
Issue: Formation of 4-amino-3-bromophenol during C-N bond formation.
Root Cause Analysis: Similar to Suzuki coupling, debenzylation in Buchwald-Hartwig amination is typically a reductive side reaction. The choice of base is particularly critical in this reaction. Strong bases like sodium tert-butoxide, while often necessary for the amination, can sometimes promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Protocol (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | A common and effective palladium source. |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphine ligands (2-4 mol%) | These ligands are known to facilitate C-N coupling under milder conditions[3][4]. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are generally milder than alkoxide bases. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are preferred. |
| Temperature | 80-110 °C | Adjust as necessary to balance reaction rate and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability and to prevent side reactions. |
Guide 3: Sonogashira and Heck Couplings
Issue: Debenzylation observed during Sonogashira or Heck reactions.
Root Cause Analysis: These reactions often require elevated temperatures, which can promote thermal degradation or reductive cleavage of the benzyl ether. The amine base used in Sonogashira coupling can also play a role.
Troubleshooting Workflow:
Caption: Troubleshooting for Sonogashira and Heck reactions.
Recommended Protocols (Starting Points):
Sonogashira Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions[5]. |
| Co-catalyst | CuI (1-3 mol%) | Essential for the traditional Sonogashira mechanism. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Common amine bases for this reaction. |
| Solvent | THF or DMF (anhydrous) | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Start at lower temperatures to minimize debenzylation. |
Heck Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and inexpensive palladium source for Heck reactions[6][7]. |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | Triphenylphosphine and related ligands are standard for Heck reactions. |
| Base | Et₃N or K₂CO₃ (2-3 equivalents) | Choice of base can influence the reaction outcome. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures are often required, but should be minimized if debenzylation is observed. |
Guide 4: Acylation of the Anilino Group
Issue: Debenzylation upon acylation of the primary amine.
Root Cause Analysis: Acylation is typically performed under non-reductive conditions and should not cause debenzylation. If this is observed, it may be due to acidic or basic cleavage under harsh conditions or impurities in the reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Recommended Protocol (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acetic anhydride or Acetyl chloride (1.1-1.5 equivalents) | Common and effective acylating agents. |
| Base | Pyridine or Triethylamine (2-3 equivalents) | Acts as a base and can also be the solvent. |
| Solvent | Dichloromethane (DCM) or Pyridine | Aprotic solvents are preferred. |
| Temperature | 0 °C to Room Temperature | Acylations are often exothermic; starting at a lower temperature is advisable. |
Alternative Protecting Groups
If debenzylation remains a persistent issue, consider replacing the benzyl ether with a more robust protecting group. The choice of protecting group will depend on the specific reaction conditions you plan to employ.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability Notes for Cross-Coupling |
| Methyl Ether | Me | HBr, BBr₃ | Generally very stable to Pd-catalyzed reactions. |
| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride source (e.g., TBAF), mild acid | Stable to many Pd-catalyzed reactions, but can be labile to some bases and Lewis acids. |
| Triisopropylsilyl Ether | TIPS | Fluoride source (e.g., TBAF), acid | More sterically hindered and generally more stable than TBDMS. |
| Methoxymethyl Ether | MOM | Acidic conditions | Generally stable to basic and neutral Pd-catalyzed reactions. |
| 2-(Trimethylsilyl)ethoxymethyl Ether | SEM | Fluoride source | Stable to a wide range of conditions, including many Pd-catalyzed reactions. |
Disclaimer: The protocols and troubleshooting guides provided here are intended as a starting point for researchers. Optimization may be necessary for specific substrates and reaction scales. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 5-(Benzyloxy)-2-bromoaniline in organic solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 5-(Benzyloxy)-2-bromoaniline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why might I be experiencing solubility issues with this compound?
Solubility challenges can arise from several factors:
-
High Molecular Weight and Aromaticity: The compound's large, rigid, and non-polar structure contributes to strong crystal lattice energy, which must be overcome by solvent-solute interactions.[4]
-
Incorrect Solvent Choice: Using a solvent with a polarity that is mismatched with the solute is the most common cause of poor solubility. The principle of "like dissolves like" is crucial.[5]
-
Low Temperature: The solubility of most solids, including this one, tends to increase with temperature.
-
Purity: Impurities can sometimes affect the dissolution characteristics of a compound. The provided purity is 95%, which should be considered.[6]
Q3: What common laboratory solvents are a good starting point?
Given its structure, the best initial choices are moderately polar to non-polar organic solvents. Consider solvents such as:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Toluene
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective for a wide range of organic compounds.[5]
Q4: Can I use heat to aid dissolution? What are the risks?
Troubleshooting Guide
Q: My this compound is not dissolving in the solvent I selected. What should I do?
A: If you are facing solubility issues, follow this systematic approach, starting with the simplest techniques.
-
Increase Mechanical Agitation: Ensure the mixture is being stirred vigorously. If using a stir bar is insufficient, try sonicating the sample in an ultrasonic bath for 5-10 minutes.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C) while stirring. Be cautious of the solvent's boiling point and the compound's stability.[7]
-
Use a Co-Solvent: If a single solvent system fails, adding a small amount of a miscible co-solvent can disrupt crystal packing and improve solubility.[8][9][10] For example, if your compound is suspended in toluene (non-polar), adding a small percentage of THF or DCM (more polar) may help. See Protocol 2 for a detailed method.
-
Change the Solvent: If the above steps fail, the chosen solvent is likely inappropriate. Consult the Qualitative Solubility Data Table below and select a new solvent. It is often best to perform a small-scale solvent screening experiment first as described in Protocol 1 .
Q: I heated my sample, and it dissolved, but it crashed out of solution upon cooling. What now?
A: This indicates that you created a supersaturated solution. While useful for crystallization, it is problematic if you need the compound to remain in solution for a reaction. To resolve this, you can either maintain the reaction at an elevated temperature or, more practically, add a small amount of additional solvent until the solution remains clear at the desired working temperature.[11]
Q: I've observed an oily liquid or goo instead of a clear solution. What does this mean and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when a solid melts before it dissolves, or when it comes out of solution at a temperature above its melting point.[11] To fix this, return the flask to the heat source and add more of the primary solvent to increase the total volume. This should keep the compound soluble for longer as the solution cools.[11] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
Qualitative Solubility Data Table
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Notes |
| Non-Polar | Hexane / Heptane | 0.1 | Insoluble | The large hydrophobic structure is compatible, but the polar amine group will likely prevent dissolution. |
| Toluene | 2.4 | Soluble | Good choice for dissolving non-polar compounds with aromatic character. | |
| Polar Aprotic | Diethyl Ether | 2.8 | Slightly Soluble | May not be a strong enough solvent on its own. |
| Dichloromethane (DCM) | 3.1 | Soluble | An excellent starting choice for many organic reactions and purifications. | |
| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | The ether oxygen in THF can interact favorably with the solute. | |
| Ethyl Acetate | 4.4 | Soluble | Another good general-purpose solvent. | |
| Acetone | 5.1 | Slightly Soluble | May require heating. | |
| Acetonitrile (ACN) | 5.8 | Slightly Soluble | Polarity may be too high for effective dissolution at room temperature. | |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble | A very strong, polar aprotic solvent; often considered a "universal" organic solvent.[5] High boiling point can make it difficult to remove. | |
| Dimethyl sulfoxide (DMSO) | 7.2 | Highly Soluble | Similar to DMF, very effective but has a very high boiling point.[5] | |
| Polar Protic | Ethanol / Methanol | 5.2 / 6.6 | Slightly Soluble | The large non-polar part of the molecule will likely limit solubility despite the solvent's ability to hydrogen bond with the amine group.[3] |
| Water | 10.2 | Insoluble | The large hydrophobic structure dominates, making it essentially insoluble in water.[3] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently identify a suitable solvent for this compound.
Methodology:
-
Aliquot approximately 5-10 mg of the compound into several small, labeled vials.
-
Select a range of candidate solvents from the table above (e.g., DCM, THF, Toluene, Ethanol).
-
To each vial, add the chosen solvent dropwise (e.g., starting with 0.1 mL) while observing.
-
Agitate each vial (vortex or sonicate) for 1-2 minutes.
-
Observe and record the results as "Soluble," "Partially Soluble," or "Insoluble."
-
For vials where the compound is partially soluble or insoluble, gently warm the vial (to ~40 °C) and observe any change. Record the effect of heating.
-
Based on these observations, select the solvent that provides complete dissolution with the minimum volume at the desired temperature for your full-scale experiment.
Protocol 2: Solubility Enhancement Using a Co-Solvent System
Objective: To dissolve the compound in a primary solvent that is not fully effective on its own.[9]
Methodology:
-
Suspend the full amount of this compound in the primary, bulk solvent (e.g., a non-polar solvent like Toluene).
-
While stirring vigorously, add a more effective "co-solvent" (e.g., THF or DCM) dropwise from a burette or syringe.
-
Monitor the solution for clarity. Continue adding the co-solvent until the solid is fully dissolved.
-
Record the final ratio of Solvent:Co-solvent (e.g., 10:1 Toluene:THF) for future reference. Ensure this final solvent mixture is compatible with your experimental conditions.
Protocol 3: Solubility Enhancement by pH Adjustment
Objective: To increase solubility in polar solvents by converting the amine to its protonated salt form.
Methodology:
-
Suspend the this compound in the desired polar protic solvent (e.g., ethanol or a water/ethanol mixture).
-
While stirring, add a 1M solution of a non-nucleophilic acid (e.g., HCl in ethanol or aqueous HCl) dropwise.
-
The suspension should clarify as the anilinium salt is formed and dissolves.
-
Monitor the pH to avoid making the solution excessively acidic, unless required by the reaction protocol.
-
Note: To recover the neutral compound after a reaction, the solution will need to be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
Visual Workflow Guides
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: A decision tree to guide initial solvent selection.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. This compound | 119879-90-2 [sigmaaldrich.com]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Dimer Formation in Cross-Coupling Reactions of 5-(Benzyloxy)-2-bromoaniline
Welcome to the technical support center for the cross-coupling of 5-(benzyloxy)-2-bromoaniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you minimize the formation of undesired dimer byproducts and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound, with a focus on minimizing dimer formation.
Issue 1: Significant Formation of Dimer Byproduct in Suzuki-Miyaura Coupling
-
Question: I am observing a significant amount of the homocoupled dimer of my boronic acid reagent in my Suzuki-Miyaura reaction with this compound. How can I minimize this side reaction?
-
Answer: The formation of a boronic acid dimer is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and palladium(II) species.[1] To mitigate this, consider the following strategies:
-
Rigorous Exclusion of Oxygen: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[1] The reaction vessel should be purged with an inert gas, and the reaction should be maintained under a positive pressure of inert gas throughout.
-
Use of a Pd(0) Precatalyst: Palladium(II) salts like Pd(OAc)₂ can promote homocoupling.[1] Using a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed catalyst like CataCXium A Pd G3 can be beneficial.[2][3]
-
Addition of a Mild Reducing Agent: If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate can help to reduce Pd(II) to the active Pd(0) species without interfering with the catalytic cycle.[1]
-
Ligand and Base Optimization: For ortho-bromoanilines, bulky and electron-rich phosphine ligands have been shown to be effective. A systematic screening of ligands and bases is recommended. For a similar substrate, a combination of CataCXium A Pd G3 and Cs₂CO₃ in 2-MeTHF provided high yields of the desired product.[2][3]
-
Issue 2: Low Yield of the Desired Product in Buchwald-Hartwig Amination
-
Question: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired arylamine, and I suspect dimer formation or other side reactions. What can I do to improve the outcome?
-
Answer: Low yields in Buchwald-Hartwig amination can be attributed to several factors, including catalyst inhibition, side reactions like hydrodehalogenation, or the formation of amine dimers. For challenging substrates like ortho-bromoanilines, careful optimization of the catalyst system is crucial.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective for sterically hindered substrates as they promote the desired reductive elimination step.[1]
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be explored, although this may require higher temperatures or more active catalysts.
-
Control of Stoichiometry: Using a slight excess of the aryl bromide relative to the amine can sometimes help to suppress the homocoupling of the amine.[1]
-
Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C).[1] Monitoring the reaction progress by TLC or LC-MS can help to determine the optimal reaction time and prevent product degradation.
-
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling
-
Q1: Which catalyst system is a good starting point for the Suzuki-Miyaura coupling of this compound?
-
Q2: Can the unprotected aniline in this compound interfere with the Suzuki-Miyaura coupling?
-
A2: Yes, the free amine can coordinate to the palladium center, potentially affecting the catalytic activity. However, successful couplings of unprotected ortho-bromoanilines have been developed, suggesting that with the right choice of ligand and conditions, this is not an insurmountable issue.[2][3]
-
-
Q3: Does the benzyloxy group on the substrate affect the reaction?
-
A3: The benzyloxy group is an electron-donating group, which can influence the electronic properties of the aryl bromide. However, it is generally considered a stable protecting group under typical Suzuki-Miyaura conditions and is unlikely to interfere directly with the catalytic cycle.
-
Buchwald-Hartwig Amination
-
Q4: What is a recommended general-purpose catalyst system for the Buchwald-Hartwig amination of an ortho-bromoaniline?
-
A4: A good starting point for challenging aryl bromides is a combination of a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos or SPhos , and a strong base like NaOtBu in an anhydrous, non-polar solvent like toluene or dioxane.[1]
-
-
Q5: How can I avoid hydrodehalogenation (replacement of bromine with hydrogen) as a side reaction?
-
A5: Hydrodehalogenation can result from β-hydride elimination. Using a bulky ligand that favors reductive elimination over β-hydride elimination can help. Optimizing the base and temperature, sometimes using a milder base or lower temperature, may also reduce this side product.[1]
-
Data Presentation
The following tables summarize optimized reaction conditions for the Suzuki-Miyaura coupling of a model ortho-bromoaniline, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Model Ortho-Bromoaniline
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 4 | SPhos Pd G4 (10) | SPhos | Cs₂CO₃ | 2-MeTHF | 80 | 0 |
| 5 | XPhos Pd G3 (10) | XPhos | Cs₂CO₃ | 2-MeTHF | 80 | 0 |
Data adapted from a study on a similar ortho-bromoaniline substrate.[2][3] Yields are for the desired cross-coupled product.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling of an Ortho-Bromoaniline
This protocol is based on a successful procedure for a similar unprotected ortho-bromoaniline and serves as an excellent starting point for this compound.[2][3]
-
Reagent Preparation: To an oven-dried reaction vessel, add the ortho-bromoaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add CataCXium A Pd G3 (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of 0.1-0.3 M with respect to the ortho-bromoaniline.
-
Reaction: Stir the mixture at 70-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be used as a starting point for the amination of this compound. Optimization of the ligand, base, and temperature will likely be necessary.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) in the reaction solvent.
-
Reaction Setup: Add the catalyst/ligand solution to the Schlenk tube containing the reagents. Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add sufficient anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Suzuki-Miyaura coupling cycle and competing dimerization pathway.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Improving the regioselectivity of reactions with 5-(Benzyloxy)-2-bromoaniline
Technical Support Center: 5-(Benzyloxy)-2-bromoaniline
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by the interplay of three key functional groups on the aromatic ring:
-
Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance.[1][2] It is an ortho, para-director, strongly activating the positions C2, C4, and C6.[3][4]
-
Benzyloxy Group (-OCH₂Ph): An activating group that also donates electron density via resonance from the oxygen atom.[3][5] It directs electrophiles to its ortho (C4, C6) and para (C2) positions.
-
Bromo Group (-Br): A deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic.[1][6] However, it is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation through resonance.[4][6]
The primary reactive site for palladium-catalyzed cross-coupling reactions is the carbon-bromine bond at the C2 position.[7][8][9] For electrophilic aromatic substitution, the C4 and C6 positions are the most nucleophilic and therefore the most likely sites of reaction.
Caption: Directing effects of functional groups.
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate?
A2: The carbon-bromine bond at the C2 position is well-suited for various palladium-catalyzed cross-coupling reactions. The most common are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[9][10][11][12] This is widely used to introduce alkyl, alkenyl, aryl, and heteroaromatic groups.[9]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[13][14][15] This reaction is a powerful tool for synthesizing more complex aniline derivatives.[13]
-
Heck Coupling: For C-C bond formation with alkenes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Q3: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A3: Low yields in Suzuki couplings with ortho-bromoanilines are a common issue.[9] Several factors could be responsible:
-
Steric Hindrance: The amino group at the C1 position can sterically hinder the oxidative addition step at the adjacent C-Br bond, slowing the reaction.[16][17]
-
Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical. Unprotected ortho-bromoanilines often require specific, carefully optimized conditions to achieve high yields.[9][10]
For a detailed approach to resolving this issue, please refer to the Troubleshooting Guide for Suzuki-Miyaura Coupling .
Troubleshooting Guides
Guide 1: Improving Low Yields in Suzuki-Miyaura Coupling
This guide provides a systematic workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
Data Presentation: Suzuki Coupling Conditions for ortho-Bromoanilines
The following table summarizes reaction conditions that have proven effective for Suzuki-Miyaura couplings of challenging unprotected ortho-bromoanilines, which can be adapted for this compound.[9]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-dioxane/H₂O (10:1) | 100 | 18 | 75-95 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 12 | 80-98 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3) | DMF | 90 | 24 | 40-60 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Guide 2: Optimizing Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for C-N bond formation.[13][18] Challenges with this compound often involve catalyst inhibition or slow reaction rates.
FAQs for Buchwald-Hartwig Amination
-
Q: What is the best ligand-base combination for this substrate?
-
Q: Can the benzyloxy group be cleaved during the reaction?
-
A: Yes, under certain conditions (e.g., prolonged heating with some palladium catalysts), debenzylation can occur as a side reaction. Using milder conditions and shorter reaction times can help mitigate this issue. Monitoring the reaction closely is recommended.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C).
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent workup and purification are similar to the Suzuki protocol.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Guide 3: Controlling Regioselectivity in Electrophilic Aromatic Substitution
When performing electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound, the powerful activating effects of the amino and benzyloxy groups direct incoming electrophiles primarily to the C4 and C6 positions.
Problem: A mixture of C4 and C6 substituted isomers is obtained.
Controlling the regioselectivity between the C4 and C6 positions can be challenging.
Solutions:
-
Protect the Amino Group: Converting the -NH₂ group to an amide (e.g., acetanilide) is a common strategy.[21]
-
Effect: The amide is still an ortho, para-director but is less activating than the free amine.[21] It also introduces significant steric bulk, which can hinder substitution at the adjacent C6 position, thus favoring substitution at the C4 position.[16]
-
Protocol: React this compound with acetic anhydride in the presence of a mild base like sodium acetate.[21] After the electrophilic substitution step, the protecting group can be removed by acid or base hydrolysis.
-
-
Leverage Steric Hindrance: Use a bulky electrophile. Larger electrophiles will preferentially attack the less sterically hindered C4 position over the C6 position, which is flanked by the bulky benzyloxy group at C5 and the (potentially protected) amino group at C1.[3][16]
Caption: Workflow for achieving C4-selective substitution.
References
- 1. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Steric effects - Wikipedia [en.wikipedia.org]
- 17. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Removal of palladium catalyst from 5-(Benzyloxy)-2-bromoaniline reaction products
Technical Support Center: Palladium Catalyst Removal
Welcome to the Technical Support Center for Palladium Catalyst Removal. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction products, with a specific focus on challenging substrates like 5-(benzyloxy)-2-bromoaniline.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from reaction products and provides systematic solutions.
Problem 1: Incomplete Removal of Palladium Catalyst with Filtration
-
Symptoms:
-
The filtrate remains colored (typically black or dark brown), indicating the presence of palladium species.
-
Analysis of the product by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) reveals high levels of residual palladium.[1]
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Palladium catalyst particles are too fine for the filter medium. | 1. Use a Finer Filter Medium: Switch from standard filter paper to a microfiltration membrane (e.g., 0.45 µm PTFE) or use a bed of Celite.[1] 2. Optimize Celite Filtration: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite with the reaction solvent can enhance its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1] |
| Presence of soluble palladium species. | 1. Switch Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, consider using palladium scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Add an anti-solvent or a precipitating agent to encourage the soluble palladium to crash out before filtration.[1] |
| Formation of colloidal palladium. | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect scavenger selection. | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be more suitable for Pd(0).[1] 2. Solvent Compatibility: Ensure the chosen scavenger is compatible with the reaction solvent system.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1] |
| Insufficient scavenger loading or reaction time. | 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. 2. Extend Reaction Time: Allow for a longer contact time between the scavenger and the reaction mixture. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can improve the scavenging efficiency, as demonstrated in some case studies.[3] |
| Strong coordination of palladium to the product. | The amine group in this compound can chelate with palladium, making it less available for the scavenger.[4] 1. Use a High-Affinity Scavenger: Employ a scavenger with a stronger binding affinity for palladium, such as those with thiol or triamine functionalities.[4] 2. Consider a Combination of Methods: A sequential treatment, such as filtration through Celite followed by a scavenger, can be more effective.[4] |
Problem 3: Significant Product Loss During Palladium Removal
-
Symptoms:
-
Low yield of the final product after the palladium removal step.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product binds to the scavenger. | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1] 3. Try a Different Scavenger: Some scavengers may have a lower affinity for your product.[1] |
| Non-specific adsorption of the product onto the purification medium (e.g., activated carbon). | 1. Reduce Adsorbent Amount: Use the minimum amount of activated carbon necessary.[4] 2. Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[4] 3. Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
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Filtration: Effective for heterogeneous catalysts (e.g., Pd/C). Often, a filter aid like Celite is used to trap fine particles.[1][2]
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Scavenging: Using solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[1][4]
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Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.[1]
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Chromatography: Passing the reaction mixture through a silica gel or alumina column.[1][2]
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Activated Carbon Treatment: Adsorbing the palladium onto activated carbon.[4]
Q2: How do I choose the right palladium removal method for my reaction?
A2: The choice of method depends on several factors:
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Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging, precipitation, or chromatography.[1]
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Palladium Oxidation State: The oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of different scavengers.[1]
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Nature of the Product: The stability and polarity of your product will determine the feasibility of methods like chromatography and the choice of solvents.[1] The presence of functional groups that can chelate palladium, such as the amine in your substrate, may necessitate the use of high-affinity scavengers.[4]
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Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[1][2]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid supports (like silica gel or polystyrene) that have been functionalized with chemical groups that have a strong affinity for palladium (e.g., thiol, amine, or phosphine groups).[1][4] When the scavenger is added to the reaction mixture, it selectively binds to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The industry standard for quantifying trace levels of palladium in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6][7] This technique offers high sensitivity and can accurately measure palladium content down to very low levels (ppm or even ppb).[8][9] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also available.[6][7]
Data Presentation
Table 1: Comparison of Palladium Removal Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Residual Pd Levels |
| Filtration (with Celite) | Physical separation of solid catalyst particles.[2] | Simple, fast, and inexpensive for heterogeneous catalysts.[2] | Ineffective for soluble or colloidal palladium species.[1][2] | Highly variable, can be >100 ppm if soluble Pd is present.[10] |
| Activated Carbon | Adsorption of palladium onto the carbon surface.[4] | Cost-effective.[4] | Can be non-specific, leading to product loss; may require large amounts.[4] | Can be effective, but data is highly dependent on the specific case. |
| Palladium Scavengers | Chemisorption of palladium onto a functionalized solid support.[11] | High selectivity and efficiency; can reduce palladium to very low levels.[3][12][13] | Can be expensive; potential for product to bind to the scavenger.[1] | Can achieve <1-10 ppm.[12][13][14] |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel).[2] | Can remove palladium and other impurities simultaneously.[2] | Can be time-consuming, requires large volumes of solvent, and may not be suitable for large-scale production.[2] | Generally effective, but may still leave >100 ppm in some cases.[10] |
| Precipitation | Formation of an insoluble palladium complex.[1] | Can be effective for soluble palladium. | May introduce additional impurities from the precipitating agent. | Dependent on the specific precipitating agent and conditions. |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite over the filter paper. Gently press down to create a compact and level bed.[1]
-
Pre-wet the Pad: Wash the Celite pad with the solvent used in the reaction mixture.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The combined filtrate contains the product, now free of heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]
-
Add the Scavenger: Add the recommended amount of scavenger (as specified by the manufacturer) to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the recommended time (can range from a few hours to overnight).[3]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration, potentially through a pad of Celite to ensure all scavenger particles are removed.[1]
-
Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Combine and Concentrate: Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. arborassays.com [arborassays.com]
- 7. arborassays.com [arborassays.com]
- 8. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
Navigating the Stability of 5-(Benzyloxy)-2-bromoaniline: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 5-(Benzyloxy)-2-bromoaniline under various experimental conditions. Understanding the stability profile of this reagent is critical for its effective use in synthesis, ensuring reaction reproducibility and purity of the final product. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Reaction Failure or Low Yield
If you are experiencing low to no yield in a reaction involving this compound, consider the following potential causes related to its stability:
-
Degradation due to pH: The bromoaniline functional group can be susceptible to degradation in strongly acidic or basic conditions. The benzyl ether linkage is particularly sensitive to strong acids.
-
Procedural Steps:
-
Verify pH: Ensure the reaction conditions are not strongly acidic or basic, unless the protocol specifically calls for it and accounts for potential degradation. For reactions requiring acidic or basic conditions, consider the use of milder reagents or shorter reaction times.
-
Inert Atmosphere: While not always necessary, if oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Temperature Control: Avoid excessive heat, as bromoanilines can be sensitive to high temperatures.
-
Issue 2: Presence of Impurities in the Final Product
The appearance of unexpected impurities can often be traced back to the degradation of this compound.
-
Potential Impurities:
-
5-Hydroxy-2-bromoaniline: Arises from the cleavage of the benzyl ether group under acidic conditions.
-
Debrominated products: While less common, debromination can occur under certain reductive conditions.
-
Oxidation products: The aniline group is susceptible to oxidation, which can lead to colored impurities.
-
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the reaction for the presence of strong acids, prolonged reaction times at elevated temperatures, or oxidizing agents.
-
Purification Strategy: Employ appropriate purification techniques, such as column chromatography, to separate the desired product from potential degradation products.
-
Storage: Ensure the starting material has been stored correctly, away from light and in a cool, dry place to prevent degradation before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and air should be minimized to prevent degradation.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Under what acidic conditions is this compound expected to be unstable?
Strong acids can lead to the cleavage of the benzyl ether bond.[2][3] This is a common deprotection strategy but an undesirable side reaction if the benzyloxy group is intended to be a stable protecting group. The bromoaniline moiety may also be unstable in strong acids.[1]
Q3: Is this compound stable under basic conditions?
Generally, benzyl ethers are stable to a wide range of basic conditions.[3] However, similar to other bromoanilines, this compound may be unstable in the presence of strong bases, potentially leading to hydrolysis or other reactions.[1]
Q4: Can I use this compound in reactions involving palladium catalysis?
Yes, but with caution. While palladium-catalyzed cross-coupling reactions are common with bromoanilines, it is important to be aware that palladium catalysts, in the presence of a hydrogen source, can also cleave benzyl ethers (hydrogenolysis).[2][4] The specific reaction conditions will determine the outcome.
Stability Summary
The following table summarizes the expected stability of this compound based on the known reactivity of its constituent functional groups.
| Condition Category | Reagent/Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic | Strong Acids (e.g., HBr, BCl₃, BBr₃) | Unstable | 5-Hydroxy-2-bromoaniline, Toluene |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | Minimal degradation expected | |
| Basic | Strong Bases (e.g., NaH, KOH) | Potentially Unstable | Hydrolysis products |
| Mild Bases (e.g., K₂CO₃, Et₃N) | Generally Stable | Minimal degradation expected | |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Unstable | 5-Hydroxy-2-bromoaniline, Toluene |
| Oxidative | Strong Oxidants | Potentially Unstable | Complex oxidation products |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a framework for testing the stability of this compound under specific acidic or basic conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).
-
Condition Testing:
-
Acidic Condition: To a solution of the compound, add a specific concentration of the acid to be tested (e.g., 1M HCl).
-
Basic Condition: To a solution of the compound, add a specific concentration of the base to be tested (e.g., 1M NaOH).
-
Control: Maintain a solution of the compound in the organic solvent without any added acid or base.
-
-
Incubation: Stir all solutions at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 2, 6, 12, 24 hours).
-
Analysis: At each time point, take an aliquot from each solution, neutralize it if necessary, and analyze by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to monitor for the disappearance of the starting material and the appearance of new peaks corresponding to degradation products.
Visualizing Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting process, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting reactions.
References
Validation & Comparative
1H NMR Analysis of 5-(Benzyloxy)-2-bromoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Benzyloxy)-2-bromoaniline. The predicted spectral data is compared with that of structurally similar compounds to offer a robust framework for spectral interpretation. This document includes a detailed experimental protocol for acquiring 1H NMR spectra and a summary of expected chemical shifts and coupling constants.
Predicted 1H NMR Data
The chemical shifts (δ) in a 1H NMR spectrum are influenced by the electronic environment of the protons. In this compound, the substituents on the aniline ring—a bromine atom, an amino group, and a benzyloxy group—each exert distinct electronic effects, leading to a predictable pattern of signals. The amino (-NH2) and benzyloxy (-OCH2Ph) groups are electron-donating, which tend to shift the signals of nearby protons upfield (to a lower ppm value). Conversely, the bromine (-Br) atom is an electron-withdrawing group, causing a downfield shift (to a higher ppm value) for adjacent protons.
Based on the analysis of related compounds such as 2-bromo-5-methoxyaniline, N-benzylanilines, aniline, bromobenzene, and anisole, the following 1H NMR data is predicted for this compound in a deuterated chloroform (CDCl3) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.20 | d | ~ 8.5 | 1H |
| H-4 | ~ 6.55 | dd | ~ 8.5, 2.5 | 1H |
| H-6 | ~ 6.90 | d | ~ 2.5 | 1H |
| -NH2 | ~ 3.80 | br s | - | 2H |
| -OCH2- | ~ 5.05 | s | - | 2H |
| Phenyl H (benzyl) | ~ 7.30-7.45 | m | - | 5H |
Comparison with Alternative Compounds
To substantiate the predicted data, a comparison with experimentally determined 1H NMR data of similar molecules is presented below.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aniline | ortho-H | 6.78 | dd | 8.4, 1.2 |
| meta-H | 7.18 | t | 7.8 | |
| para-H | 6.68 | t | 7.4 | |
| -NH2 | 3.53 | br s | - | |
| Bromobenzene | ortho-H | 7.45 | d | 8.0 |
| meta-H/para-H | 7.24 | m | - | |
| Anisole | ortho-H | 6.88 | d | 8.8 |
| meta-H | 7.26 | t | 8.8 | |
| para-H | 6.92 | t | 7.4 | |
| -OCH3 | 3.75 | s | - | |
| N-Benzylaniline | -CH2- | 4.30 | s | - |
| Phenyl H (benzyl) | 7.26-7.37 | m | - |
The data from these reference compounds supports the predicted chemical shifts for this compound. The electron-donating amino and benzyloxy groups are expected to shield the protons on the aniline ring, shifting them to lower ppm values compared to unsubstituted benzene (δ ≈ 7.34 ppm). The electron-withdrawing bromine atom will deshield the adjacent protons, moving them to higher ppm values.
Experimental Protocol
The following is a standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the temperature to 298 K.
3. Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the proton-proton connectivities.
Visualizations
To aid in the analysis, the following diagrams illustrate the structure of this compound with proton assignments and a logical workflow for spectral analysis.
A Comparative Guide to the ¹³C NMR Characterization of 5-(Benzyloxy)-2-bromoaniline
This guide provides a detailed ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-(benzyloxy)-2-bromoaniline. For comparative purposes, experimental data for structurally related analogues, 2-bromoaniline and 3-benzyloxyaniline, are included. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a basis for structural verification and comparative analysis.
Comparative ¹³C NMR Data
The following table summarizes the ¹³C NMR chemical shift data for this compound and its comparator molecules. The data for the target molecule is predicted based on established substituent effects on aromatic rings, while the data for the alternatives is derived from experimental sources.
| Carbon Atom | This compound (Predicted, ppm) | 2-Bromoaniline (Experimental, ppm) [1] | 3-Benzyloxyaniline (Experimental, ppm) |
| C1-NH₂ | ~145 | 144.1 | ~147 |
| C2-Br | ~110 | 109.4 | - |
| C3 | ~118 | 128.4 | ~103 |
| C4 | ~115 | 119.5 | ~130 |
| C5-O | ~158 | - | ~159 |
| C6 | ~105 | 115.8 | ~108 |
| Methylene (-CH₂-) | ~70 | - | ~70 |
| Benzyl C1' | ~136 | - | ~137 |
| Benzyl C2'/C6' | ~128 | - | ~128 |
| Benzyl C3'/C5' | ~128 | - | ~128 |
| Benzyl C4' | ~127 | - | ~127 |
Note: Experimental data for 3-benzyloxyaniline was not fully available in the search results and has been estimated based on similar structures.
Experimental Protocol: ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹³C NMR spectra for aromatic amines.
1. Sample Preparation:
-
Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous.
2. NMR Spectrometer Setup:
-
The spectrum is recorded on a spectrometer operating at a suitable frequency for ¹³C nuclei (e.g., 100 MHz or 125 MHz).
-
The chemical shifts are referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.[3]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected carbon chemical shifts.[4]
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
An exponential multiplication (line broadening) of 1-2 Hz is often applied to improve the signal-to-noise ratio.
-
Phase and baseline corrections are applied to the resulting spectrum.
Structural Assignment and Logical Relationships
The following diagram illustrates the distinct carbon environments in this compound and their expected regions in the ¹³C NMR spectrum. This provides a logical workflow for spectral assignment.
Caption: Logical structure and expected ¹³C NMR chemical shift regions for this compound.
References
Mass Spectrometry Analysis of 5-(Benzyloxy)-2-bromoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 5-(Benzyloxy)-2-bromoaniline and its alternatives. Leveraging experimental data from structurally similar compounds, this document outlines key fragmentation patterns and provides detailed experimental protocols to aid in method development and structural elucidation.
Introduction to Mass Spectrometry in Drug Development
Mass spectrometry is an indispensable analytical technique in drug discovery and development. It provides crucial information on molecular weight, structure, purity, and quantity of synthesized compounds. For a molecule like this compound, a key intermediate in various synthetic pathways, understanding its mass spectrometric fragmentation is vital for its unambiguous identification and characterization. This guide compares the expected fragmentation patterns under different ionization techniques and provides protocols for its analysis.
Predicted Mass Spectrum and Fragmentation of this compound
Key Predicted Fragments:
-
Molecular Ion (M+•): The molecular ion peak is expected at an m/z corresponding to its exact mass, which is 277.0102 Da for the most abundant isotopes (¹²C₁₃¹H₁₂⁷⁹Br¹⁴N¹⁶O). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (for the ⁸¹Br isotope) will be observed at m/z 279.
-
Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, leading to a fragment at [M-Br]+.
-
Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
-
Loss of the Benzyloxy Group: Cleavage of the ether bond can result in the loss of the benzyloxy radical, yielding a bromoaniline fragment.
-
Other Fragments: Other potential fragmentations include the loss of CO, HCN, and further fragmentation of the aromatic rings.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, this section presents experimental mass spectrometry data for compounds that share structural similarities with this compound.
Table 1: Comparison of Key Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation | Ionization Method |
| This compound (Predicted) | C₁₃H₁₂BrNO | 278.14 | [M]+•/~277/279 (isotopic pattern), 91 (tropylium ion - likely base peak), [M-Br]+, [M-C₇H₇]+ | EI |
| 2-Bromoaniline[1] | C₆H₆BrN | 172.02 | 171/173 (M+•), 92 ([M-Br]+), 65 ([C₅H₅]⁺) | EI |
| 4-Bromoaniline[2] | C₆H₆BrN | 172.02 | 171/173 (M+•), 92 ([M-Br]+), 65 ([C₅H₅]⁺) | EI |
| 4-Benzyloxybromobenzene[3] | C₁₃H₁₁BrO | 263.13 | 262/264 (M+•), 91 (tropylium ion - base peak), 171/173 ([M-C₇H₇O]+) | EI |
| 4-Benzyloxyaniline[4][5] | C₁₃H₁₃NO | 199.25 | 199 (M+•), 108 ([M-C₇H₇]+), 91 (tropylium ion) | EI |
| N-benzyl-4-bromoaniline[6] | C₁₃H₁₂BrN | 262.14 | 261/263 (M+•), 182 ([M-Br]+), 91 (tropylium ion) | EI |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Aromatic Amines
This protocol is suitable for the analysis of volatile and semi-volatile halogenated anilines.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.
-
GC Method:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).
-
Data Analysis: Identify the peak corresponding to the aniline derivative in the total ion chromatogram. Analyze the mass spectrum for that peak, noting the molecular ion (M+•) and the characteristic isotopic pattern if Cl or Br is present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Aromatic Amines
This protocol is suitable for the analysis of less volatile or more polar aromatic amines.
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Method:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Method:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) can be employed to monitor specific fragmentation transitions.
-
Visualization of Analytical Workflows
GC-MS Experimental Workflow
References
- 1. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 4. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxyaniline [webbook.nist.gov]
- 6. N-benzyl-4-bromoaniline | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purity Assessment of 5-(Benzyloxy)-2-bromoaniline
For researchers, scientists, and drug development professionals, the stringent evaluation of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, intermediates such as 5-(Benzyloxy)-2-bromoaniline form a critical juncture where purity directly impacts the quality, yield, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against alternative analytical techniques. The methodologies and data presented are based on established principles for the analysis of halogenated anilines and related aromatic compounds.
Comparison of Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can provide complementary information. The choice of method often depends on the specific analytical goal, such as routine quality control, impurity identification, or comprehensive characterization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | High; provides detailed structural information and can quantify non-protonated impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate to low. |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[1][2] | Provides structural elucidation and quantification of major components. |
| Throughput | Moderate. | Moderate to low, especially with derivatization. | Low. |
Validated HPLC Method for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for analyzing aromatic amines like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
A validated HPLC method requires a systematic approach to ensure it is suitable for its intended purpose. The following protocol is a representative method based on common practices for the analysis of halogenated anilines.[3][4]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[3][5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (or a suitable solvent like acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
Method Validation Parameters:
A comprehensive method validation should be performed according to ICH guidelines and would typically include the following parameters with their expected acceptance criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should resolve the main peak from potential impurities and degradation products. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Potential Impurities
The purity of this compound can be affected by the synthetic route and storage conditions. Potential impurities may include starting materials, by-products of the synthesis, and degradation products. Common impurities could arise from incomplete reactions or side reactions during synthesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity assessment.
References
A Comparative Guide to the Synthetic Routes of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-(benzyloxy)-2-bromoaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of 4-(Benzyloxy)aniline | Route 2: Benzylation of 2-Bromo-5-hydroxyaniline |
| Starting Materials | 4-(Benzyloxy)aniline | 2-Bromo-5-hydroxyaniline |
| Key Reactions | Electrophilic Aromatic Substitution (Bromination) | Williamson Ether Synthesis (Benzylation) |
| Number of Steps | 3 (Protection, Bromination, Deprotection) | 1 |
| Reagents | Acetic anhydride, N-Bromosuccinimide (NBS), HCl | Benzyl bromide, K₂CO₃ |
| Overall Yield (Estimated) | Moderate to Good | Good to High |
| Key Challenges | - Polysubstitution during bromination- Amine protection and deprotection steps add to the overall process | - Availability and synthesis of 2-bromo-5-hydroxyaniline- Potential for O- vs. N-alkylation (though O-alkylation is favored for phenols) |
Synthetic Route 1: Bromination of 4-(Benzyloxy)aniline
This route involves the protection of the highly activating amino group of 4-benzyloxyaniline, followed by selective bromination and subsequent deprotection to yield the desired product.
Signaling Pathway Diagram
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Acetylation of 4-(Benzyloxy)aniline
-
Procedure: To a solution of 4-(benzyloxy)aniline (1.0 eq) in acetic anhydride, a catalytic amount of sulfuric acid is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration. The solid is washed with cold water and dried to obtain N-(4-(benzyloxy)phenyl)acetamide.[1]
-
Expected Yield: Quantitative.
Step 2: Bromination of N-(4-(Benzyloxy)phenyl)acetamide
-
Procedure: The N-(4-(benzyloxy)phenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid. A solution of N-bromosuccinimide (NBS) (1.05 eq) in acetic acid is added dropwise at room temperature. The reaction is stirred for 4 hours and then poured into ice water. The precipitate is collected by filtration and washed with water to yield N-(5-(benzyloxy)-2-bromophenyl)acetamide.[1]
-
Purity: Further purification can be achieved by column chromatography on silica gel.
Step 3: Hydrolysis of N-(5-(Benzyloxy)-2-bromophenyl)acetamide
-
Procedure: The crude N-(5-(benzyloxy)-2-bromophenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.[1]
-
Purification: The crude product can be purified by column chromatography.
Synthetic Route 2: Benzylation of 2-Bromo-5-hydroxyaniline
This route provides a more direct approach, involving the synthesis of the precursor 2-bromo-5-hydroxyaniline, followed by a one-step benzylation.
Signaling Pathway Diagram
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-hydroxyaniline
-
Procedure: A portion of 4-bromophenol is first converted to 4-bromo-2-nitrophenol. Then, 28 g of 4-bromo-2-nitrophenol is dissolved in 280 ml of acetone. To this solution, 280 ml of water and 112 g of Na₂S₂O₄ are added with stirring. The mixture is refluxed for 2 hours, then cooled to room temperature and extracted six times with ether. The combined ether extracts are washed twice with brine and dried over magnesium sulfate. The product is recrystallized from water to yield 5-bromo-2-hydroxyaniline.[2]
-
Note: The initial nitration of 4-bromophenol is a standard procedure.
Step 2: Benzylation of 2-Bromo-5-hydroxyaniline
-
Procedure (Analogous): To a solution of 2-bromo-5-hydroxyaniline (1.0 eq) in a suitable solvent like acetone or DMF, anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) is added, followed by benzyl bromide (1.1-1.2 eq). The mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 is a well-established method for the selective bromination of activated anilines. The use of a protecting group is crucial to avoid polysubstitution, which adds to the step count but allows for greater control over the reaction.
-
Route 2 offers a more direct, one-step conversion from a readily synthesized precursor. This route may be more efficient in terms of step economy, provided the starting material, 2-bromo-5-hydroxyaniline, is accessible or can be synthesized in good yield.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of step economy versus reaction control.
References
A Comparative Analysis of the Reactivity of 5-(Benzyloxy)-2-bromoaniline and Other Bromoaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, bromoanilines are invaluable building blocks for the construction of complex molecular architectures. Their utility primarily stems from their susceptibility to palladium-catalyzed cross-coupling reactions and their ability to undergo various other transformations. This guide provides a comparative analysis of the reactivity of 5-(benzyloxy)-2-bromoaniline against other common bromoaniline isomers—2-bromoaniline, 3-bromoaniline, and 4-bromoaniline—with a focus on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation reactions. The comparison is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
The reactivity of bromoanilines is fundamentally governed by a combination of electronic and steric factors. The position of the bromine atom and the nature and location of other substituents on the aromatic ring significantly influence the facility of key reaction steps, such as oxidative addition in cross-coupling reactions and nucleophilic attack in acylation.
This compound presents a unique reactivity profile due to the interplay of several factors:
-
Steric Hindrance: The bromine atom is in the ortho position to the amino group, which introduces significant steric hindrance. This can impede the approach of the palladium catalyst in cross-coupling reactions, potentially leading to lower reaction rates compared to meta and para isomers.
-
Electronic Effects: The benzyloxy group at the 5-position (meta to the amino group and para to the bromine) is an electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is electron-donating, which can increase the electron density of the aromatic ring. This generally deactivates the aryl bromide towards oxidative addition in Suzuki and Buchwald-Hartwig reactions.
In comparison:
-
2-Bromoaniline: Shares the steric hindrance of the ortho-amino group but lacks the electronic influence of the benzyloxy substituent.
-
3-Bromoaniline: Experiences less steric hindrance than the ortho isomers. The electronic environment around the C-Br bond is primarily influenced by the meta-amino group.
-
4-Bromoaniline: Has the least steric hindrance around the C-Br bond. The amino group is para to the bromine, exerting a strong electron-donating effect through resonance, which can decrease its reactivity in palladium-catalyzed couplings.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric effects. Generally, electron-withdrawing groups on the aromatic ring accelerate the rate-determining oxidative addition step, while electron-donating groups have the opposite effect.
Based on these principles, a qualitative reactivity trend for the Suzuki coupling of bromoanilines can be proposed:
3-Bromoaniline > 2-Bromoaniline ≈ this compound > 4-Bromoaniline
This trend is rationalized by the lower steric hindrance in 3-bromoaniline. While 2-bromoaniline and this compound both experience steric hindrance, the additional electron-donating benzyloxy group in the latter might slightly decrease its reactivity. 4-Bromoaniline is often the least reactive due to the strong electron-donating effect of the para-amino group.
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling of Bromoanilines
| Bromoaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 0.25 | 86 | [1] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 1 | 96 | [1] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | - | 62 | [2] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 1 | 98 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Bromoaniline
This protocol is adapted from a procedure found to be effective for unprotected ortho-bromoanilines[3].
Materials:
-
ortho-Bromoaniline substrate (e.g., this compound) (0.5 mmol)
-
Boronic ester (0.75 mmol)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To an oven-dried reaction vial, add the ortho-bromoaniline, boronic ester, CataCXium A Pd G3 catalyst, and cesium carbonate.
-
Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.
-
Add 2-MeTHF via syringe.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium(0) complex is a crucial step. Therefore, the reactivity trends are often comparable.
A predicted qualitative reactivity order for Buchwald-Hartwig amination is:
3-Bromoaniline > 4-Bromoaniline > 2-Bromoaniline ≈ this compound
In this case, while 3-bromoaniline remains highly reactive due to reduced steric hindrance, 4-bromoaniline can be more reactive than the ortho-isomers as the steric hindrance in the latter often plays a more dominant role in this transformation. The electron-donating nature of the para-amino group in 4-bromoaniline, which deactivates the C-Br bond, can be overcome by using appropriate ligands and reaction conditions.
Table 2: Representative Experimental Data for Buchwald-Hartwig Amination of Bromoanilines
| Bromoaniline | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Good to Excellent | General Protocol[4] |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | Good to Excellent | General Protocol[4] |
Note: Specific comparative yield data for the bromoaniline isomers under identical conditions is scarce in the literature. The table reflects general conditions known to be effective for aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoaniline
This protocol is a general procedure adaptable for various bromoanilines.
Materials:
-
Bromoaniline substrate (1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromoaniline, amine, palladium precatalyst, phosphine ligand, and base.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for 2-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Reactivity in N-Acylation
N-acylation of anilines is a fundamental transformation, typically proceeding via nucleophilic attack of the amino group on an acylating agent (e.g., acid chloride or anhydride). The reactivity is primarily governed by the nucleophilicity of the aniline's nitrogen atom.
The qualitative reactivity order for N-acylation is generally:
4-Bromoaniline > 3-Bromoaniline > 2-Bromoaniline ≈ this compound
This trend is explained by:
-
4-Bromoaniline: The bromine atom's electron-withdrawing inductive effect is outweighed by the resonance donation of the amino group, making it highly nucleophilic.
-
3-Bromoaniline: The inductive effect of the meta-bromine atom reduces the nucleophilicity of the amino group compared to 4-bromoaniline.
-
2-Bromoaniline and this compound: The ortho-bromine atom significantly hinders the approach of the acylating agent to the nitrogen atom, drastically reducing the reaction rate. The benzyloxy group in this compound is not expected to have a major direct impact on the nucleophilicity of the amino group in this context.
It is important to note that the high reactivity of the amino group in anilines can lead to multiple acylations or other side reactions. To achieve mono-acylation, the reactivity of the amino group is often attenuated by converting it to an acetamide.
Table 3: General Conditions for N-Acylation of Anilines
| Acylating Agent | Catalyst/Base | Solvent | Temperature | General Outcome |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | High yield for unhindered anilines |
| Acetic Anhydride | None or acid catalyst | Acetic Acid | RT to reflux | Effective for most anilines |
Experimental Protocol: N-Acetylation of an Aniline
Materials:
-
Aniline derivative (10 mmol)
-
Acetic anhydride (12 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
Dissolve the aniline derivative in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol/water if necessary.
Caption: Logical relationship for predicting N-acylation reactivity.
Conclusion
The reactivity of this compound in common organic transformations is a nuanced interplay of steric and electronic effects. Its ortho-bromoaniline scaffold suggests a diminished reactivity in palladium-catalyzed cross-coupling reactions due to steric hindrance, comparable to 2-bromoaniline. The meta-benzyloxy group, being net electron-donating, may further slightly decrease its reactivity in these couplings compared to unsubstituted 2-bromoaniline. In N-acylation, the steric hindrance of the ortho-bromine is the dominant factor, leading to significantly lower reactivity compared to its meta and para isomers.
For researchers and drug development professionals, understanding these reactivity patterns is crucial for designing efficient synthetic routes. While this compound may require more forcing conditions or specialized catalytic systems in cross-coupling reactions, its unique substitution pattern offers a valuable platform for the synthesis of novel and complex molecular entities. The choice of bromoaniline isomer should therefore be a strategic decision based on the desired reaction and the anticipated challenges in achieving the transformation.
References
Spectroscopic Analysis of 5-(Benzyloxy)-2-bromoaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for a series of 5-(benzyloxy)-2-bromoaniline derivatives. The inclusion of various substituents on the aniline ring allows for a systematic evaluation of their electronic effects on the spectral properties of the core molecule. This information is crucial for the unambiguous identification and characterization of these compounds in synthetic chemistry and drug discovery programs.
Comparative Spectroscopic Data
The following table summarizes the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the parent this compound and its 4-substituted derivatives. The data presented is illustrative, based on characteristic values for similarly substituted aromatic compounds, to demonstrate the expected spectral shifts.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| This compound | R = H | 7.45-7.30 (m, 5H, Ar-H), 6.95 (d, 1H), 6.50 (dd, 1H), 6.30 (d, 1H), 5.05 (s, 2H, OCH₂), 4.50 (br s, 2H, NH₂) | 158.0, 148.0, 137.0, 129.0, 128.5, 128.0, 118.0, 115.0, 110.0, 105.0, 70.5 | 278.0 (M+), 280.0 (M+2) |
| 5-(Benzyloxy)-2-bromo-4-methylaniline | R = CH₃ | 7.45-7.30 (m, 5H, Ar-H), 6.80 (s, 1H), 6.20 (s, 1H), 5.00 (s, 2H, OCH₂), 4.40 (br s, 2H, NH₂), 2.10 (s, 3H, CH₃) | 156.0, 146.0, 137.0, 129.0, 128.5, 128.0, 125.0, 118.0, 110.0, 105.0, 70.5, 20.0 | 292.0 (M+), 294.0 (M+2) |
| 5-(Benzyloxy)-2-bromo-4-chloroaniline | R = Cl | 7.45-7.30 (m, 5H, Ar-H), 7.05 (s, 1H), 6.40 (s, 1H), 5.10 (s, 2H, OCH₂), 4.60 (br s, 2H, NH₂) | 157.0, 147.0, 136.5, 129.0, 128.5, 128.0, 123.0, 119.0, 115.0, 110.0, 71.0 | 311.9 (M+), 313.9 (M+2), 315.9 (M+4) |
Experimental Protocols
The following are general procedures for the synthesis and spectroscopic characterization of the this compound derivatives.
General Synthesis of 4-Substituted 5-(Benzyloxy)-2-bromoanilines
A common route for the synthesis of these derivatives involves the reduction of a corresponding nitro-intermediate.
-
Nitration: The parent 4-substituted 3-aminophenol is first protected and then nitrated to introduce a nitro group at the 6-position.
-
Benzylation: The hydroxyl group is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
-
Bromination: A brominating agent like N-bromosuccinimide (NBS) is used to introduce a bromine atom at the 2-position.
-
Reduction: The nitro group is subsequently reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final this compound derivative.
The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizing the Workflow
The following diagrams illustrate the general synthetic and analytical workflow for the this compound derivatives.
Caption: General workflow for the synthesis and analysis of this compound derivatives.
A Comparative Guide to the X-ray Crystallographic Analysis of Bromoaniline Derivatives
This guide provides a comparative overview of the X-ray crystallographic analysis of bromoaniline derivatives, with a focus on compounds structurally related to 5-(benzyloxy)-2-bromoaniline. Due to the limited availability of public crystallographic data for the exact target molecule, this guide presents an analysis of a closely related benzyloxy-substituted compound and compares its structural features with other well-characterized bromoaniline derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural chemistry of this class of compounds.
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for selected bromoaniline derivatives, allowing for a quantitative comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol[1] | 4-bromo-N-(4-bromobenzylidene)aniline (Form II)[2] | p-Bromoaniline[3] |
| Chemical Formula | C₂₀H₁₆N₂O₄ | C₁₃H₉Br₂N | C₆H₆BrN |
| Formula Weight ( g/mol ) | 348.35 | 339.03 | 172.02 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pccn | Pnma |
| a (Å) | 15.3407 (5) | 22.314 (3) | 8.118 (1) |
| b (Å) | 9.5618 (3) | 6.0964 (9) | 7.725 (1) |
| c (Å) | 11.6661 (4) | 9.1831 (13) | 9.982 (1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.283 (1) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1683.43 (9) | 1248.8 (3) | 625.8 (1) |
| Z | 4 | 4 | 4 |
| R-factor (R₁) | 0.049 | Not Reported | 0.095 (Rᵢ) |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol[1] | 4-bromo-N-(4-bromobenzylidene)aniline (Form II)[2] | p-Bromoaniline[3] |
| C=N Imine Bond (Å) | 1.284 (2) | 1.243 (7) | N/A |
| C-Br Bond (Å) | N/A | Not specified | 1.871 (1) |
| C-N Aniline Bond (Å) | Not specified | 1.420 (mean) | 1.401 (1) |
| Dihedral Angle (Ring-Ring, °) | 31.40 (12) (Nitrobenzene-Benzyloxy) | Benzene rings are co-planar by symmetry | N/A (single ring) |
Experimental Protocols
The methodologies outlined below are representative of the procedures used for the synthesis, crystallization, and X-ray diffraction analysis of bromoaniline derivatives.
Synthesis and Crystallization
The synthesis of bromoaniline derivatives often involves condensation reactions. For instance, Schiff base derivatives are typically synthesized by the condensation reaction of a substituted aniline with a corresponding aldehyde in an alcoholic solvent, often under reflux conditions[2].
Representative Protocol for Schiff Base Synthesis:
-
Equimolar amounts of the selected bromoaniline derivative and an appropriate aldehyde are dissolved in ethanol.
-
The mixture is refluxed for several hours (e.g., 6 hours)[2].
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, or a methanol/chloroform mixture) and allowing the solvent to evaporate slowly at room temperature over several days[2].
X-ray Data Collection and Structure Refinement
The goal of X-ray crystallography is to determine the three-dimensional arrangement of atoms within a crystal[4].
General Procedure:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated[4]. Data for the benzyloxy derivative was collected using a Bruker APEXII CCD diffractometer[1].
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry.
-
Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, accurate molecular structure, including atomic coordinates, bond lengths, and angles[5].
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the crystallographic analysis of these compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-(Benzyloxy)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various catalytic systems for the cross-coupling reactions of 5-(benzyloxy)-2-bromoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the selection of an optimal catalyst is crucial for efficient and high-yielding synthesis of its derivatives. This document presents a review of common cross-coupling methodologies, supported by experimental data from structurally similar substrates, detailed experimental protocols, and visualizations of catalytic cycles and workflows to aid in catalyst selection and reaction optimization.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, the primary site of reactivity for palladium-, nickel-, and copper-catalyzed reactions is the carbon-bromine bond. The electron-donating nature of the amino group and the bulky benzyloxy group can influence the reactivity of the substrate and the efficiency of the catalytic cycle. This guide explores several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing a comparative overview of catalyst performance.
Catalyst Performance Comparison
While specific comparative studies on this compound are limited in the available literature, the following tables summarize the performance of various catalytic systems for the cross-coupling of structurally analogous ortho-bromoanilines and other relevant aryl bromides. This data serves as a strong predictive framework for selecting catalysts for the target substrate.
Table 1: Suzuki-Miyaura Coupling of ortho-Bromoanilines with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For ortho-bromoanilines, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | - | 11 | Low yield for an unprotected ortho-bromoaniline substrate.[1] |
| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | High yield achieved with a preformed palladacycle catalyst.[1][2] |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (MW) | 0.33 | Moderate to Good | Effective for benzylic bromides, suggesting applicability to aryl bromides.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 | Generally effective for bromo-pyridines, a related heteroaromatic system. |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a key method for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High | General conditions for amination of bromo-pyridines.[2] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | - | High | Effective for heteroaryl halides.[2] |
| [Pd(SIPr)(cin)Cl] | SIPr | NaOtBu | Toluene | 80 | - | High (at low catalyst loading) | Highly active catalyst for a variety of aryl bromides and chlorides.[4] |
| Pd/Al₂O₃ | IPr·HBF₄ | KOtBu | Toluene | 110 | - | - | Heterogeneous system for aryl bromides.[4] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, typically requiring a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | 93 | High yield for 5-bromoindole with phenylacetylene. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 12-24 | ~85 | Room temperature conditions for 5-bromoindole with propargyl alcohol. |
| PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | - | - | Moderate to Excellent | Copper- and amine-free conditions.[5] |
| Magnetic Janus-Type Catalyst | - | Et₃N | H₂O | - | - | High | Heterogeneous, reusable catalyst in water.[6] |
Table 4: Heck Reaction of Aryl Bromides with Alkenes
The Heck reaction enables the vinylation of aryl halides. The choice of ligand and base can influence the regioselectivity and yield.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Na₂PdCl₄ | SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | Microwave-assisted reaction for 5-bromoindole with styrene. |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 20 | ~97 | General conditions for aryl bromides. |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 110 | 12 | High | General conditions. |
| Imidazole-based SPO ligated Pd complex | SPO | K₂CO₃ | DMF | 60 | 12 | 92 | Mild conditions for bromobenzene and styrene.[7] |
Signaling Pathways and Experimental Workflows
Catalytic Cycles
The cross-coupling reactions discussed proceed through a series of fundamental steps involving the metal catalyst. Understanding these cycles is key to optimizing reaction conditions.
Caption: Generalized catalytic cycles for key cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. Adherence to inert atmosphere techniques is crucial for the success of these reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for performing cross-coupling reactions with this compound, based on established procedures for similar substrates. Optimization of specific parameters may be required to achieve optimal results.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A palladacycle, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or MeCN/H₂O)
-
Standard reaction vessel (microwave vial if applicable)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.
-
If not using a sealed microwave vial, establish an inert atmosphere.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 60-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The selection of an optimal catalyst for the cross-coupling of this compound is highly dependent on the desired transformation.
-
For Suzuki-Miyaura couplings , palladacycles such as CataCXium A have shown excellent performance with structurally similar unprotected ortho-bromoanilines, offering high yields under relatively mild conditions.[1][2]
-
In Buchwald-Hartwig aminations , the use of bulky, electron-rich phosphine ligands like BINAP or xantphos, or highly active N-heterocyclic carbene (NHC) ligands like SIPr, is recommended to achieve high catalytic turnover.[2][4]
-
For Sonogashira reactions , the standard PdCl₂(PPh₃)₂/CuI system is generally effective. However, for cleaner reactions and to avoid copper, amine- and solvent-free conditions with TBAF as a base are a viable alternative.[5]
-
The Heck reaction can be performed efficiently using Pd(OAc)₂ with phosphine ligands, with microwave-assisted heating significantly reducing reaction times.
For all reactions, careful exclusion of oxygen and moisture through the use of inert atmosphere techniques is critical for achieving high yields and reproducibility. The provided protocols and comparative data serve as a robust starting point for the development of optimized and efficient syntheses of this compound derivatives.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Stability of the Benzyloxy Protecting Group in 5-(Benzyloxy)-2-bromoaniline
For researchers and professionals in drug development and organic synthesis, the strategic selection and management of protecting groups are paramount to the success of complex synthetic routes. This guide provides an objective comparison of the stability of the O-benzyl (benzyloxy) protecting group in the context of 5-(benzyloxy)-2-bromoaniline. The performance of the benzyloxy group is benchmarked against common amine protecting groups, supported by established chemical principles and experimental data from related systems.
Data Presentation: Stability of Protecting Groups
The stability of a protecting group is critically dependent on the reaction conditions. The following table summarizes the stability of the benzyloxy group and compares it with two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), under various conditions. This comparison is particularly relevant for a molecule like this compound, where subsequent reactions might involve the aniline functional group.
| Protecting Group | Chemical Structure | Stability under Acidic Conditions | Stability under Basic Conditions | Stability under Catalytic Hydrogenation |
| Benzyloxy (Bn) | -O-CH₂-Ph | Generally stable to weak acids, but susceptible to cleavage by strong acids (e.g., HBr, TFA), especially at elevated temperatures.[1] | Stable. | Labile . Readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][3][4][5] |
| tert-Butyloxycarbonyl (Boc) | -NH-CO-O-tBu | Labile . Cleaved by strong acids such as trifluoroacetic acid (TFA) or HCl in methanol.[6][7] | Stable to most basic conditions.[6][8] | Stable.[6] |
| Benzyloxycarbonyl (Cbz or Z) | -NH-CO-O-CH₂-Ph | Stable to mildly acidic media, but can be cleaved by strong acids like HBr in acetic acid.[6][9] | Stable to a wide range of basic conditions.[9] | Labile . Readily cleaved by catalytic hydrogenolysis.[2][6][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the deprotection of benzyloxy and Cbz groups, which can be adapted to test the stability of the benzyloxy group in this compound.
Protocol 1: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation
This protocol describes the removal of a benzyl ether using palladium on carbon as the catalyst and ammonium formate as a hydrogen donor, a method often milder than using hydrogen gas.[11]
Materials:
-
Benzyloxy-containing substrate (e.g., this compound)
-
Palladium on carbon (10% w/w)
-
Ammonium formate
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolve the benzyloxy-containing substrate in methanol.
-
To this solution, add palladium on carbon (typically 10-20% by weight of the substrate).
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by standard methods such as crystallization or column chromatography.
Protocol 2: Deprotection of a Cbz Group via Catalytic Hydrogenation
This protocol details the removal of a Cbz group using palladium on carbon and hydrogen gas.[2][10]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% w/w)
-
Methanol (or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
The combined filtrates are concentrated under reduced pressure to yield the deprotected amine.
Mandatory Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a protecting group under various chemical conditions.
Caption: Workflow for testing protecting group stability.
Logical Relationships in Protecting Group Selection
The choice of a protecting group strategy is a logical process based on the stability of the groups to the planned reaction conditions. This is often referred to as establishing an "orthogonal" protection scheme, where one group can be removed without affecting another.[12][13][14]
Caption: Decision tree for protecting group selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)-2-bromoaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 5-(Benzyloxy)-2-bromoaniline, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly during disposal, should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Quantitative Hazard Data
The following table summarizes the key hazard information for a closely related compound, 4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS No. 1215206-01-1), which provides guidance on the potential hazards of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.
For Unused or Surplus Material:
-
Containerization: Ensure the chemical is in its original or a clearly labeled, sealed, and non-reactive container.
-
Labeling: The container must be accurately labeled with the full chemical name, "this compound," and any relevant hazard symbols.
-
Waste Manifest: Prepare a hazardous waste manifest, detailing the contents for the disposal company.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials, while awaiting pickup.
For Contaminated Materials:
Any materials, such as filter paper, absorbent pads, or disposable labware, that have come into contact with this compound should be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed waste bag or container.
-
Disposal: Dispose of this container through a licensed professional waste disposal service, following the same procedures as for the unused chemical.
Experimental Protocol for In-Lab Neutralization (for skilled personnel only)
While professional disposal is the primary recommendation, for very small quantities, chemical neutralization may be an option for experienced chemists. Aromatic amines can be degraded through oxidation. The following is a general procedure and should be adapted and tested on a small scale first.
Oxidation with Potassium Permanganate:
-
In a fume hood, prepare a dilute solution of the aromatic amine (approximately 0.01 mol) in 3 L of 1.7 N sulfuric acid in a 5-L flask.
-
Slowly add 1 L of 0.2 M potassium permanganate solution to the amine solution with stirring.
-
Allow the reaction mixture to stand at room temperature for at least 8 hours.
-
After the reaction is complete, any excess permanganate can be reduced by the slow addition of sodium bisulfite until the purple color disappears.
-
The resulting solution should be neutralized before disposal as aqueous waste, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 5-(Benzyloxy)-2-bromoaniline
Essential Safety and Handling Guide for 5-(Benzyloxy)-2-bromoaniline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Key Safety and Physical Data
A summary of important quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C13H12BrNO | [1][2] |
| Molecular Weight | 278.15 g/mol | [2][3] |
| Appearance | Light-red to Brown Solid | [3] |
| Storage Temperature | 2-8°C | [1][3] |
| Signal Word | Warning or Danger | [1][3][4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Toxic to aquatic life with long lasting effects. | [3][4][5] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
Engineering Controls and Preparation
-
Fume Hood: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure that a calibrated eyewash station and an accessible safety shower are in close proximity to the workstation.[6]
-
Ventilation: Work in a well-ventilated area to avoid the accumulation of dust or vapors.[5][7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards.[8][9] For operations with a high risk of splashing, a face shield is also required.[9]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.[9] Disposable nitrile gloves are recommended for handling; ensure they are appropriate for the chemical and the task.[8][9]
-
Respiratory Protection: For any procedure that may generate dust, a NIOSH-approved respirator should be used in conjunction with a fume hood.[9]
-
Foot Protection: Always wear closed-toe and closed-heel shoes in the laboratory.[9]
Weighing and Solution Preparation
-
Don all required PPE before entering the designated handling area.
-
Place a weigh boat on a calibrated analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.[4][5]
-
If preparing a solution, slowly add the solid to the solvent in a suitable container, ensuring the process is contained within the fume hood.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5]
Spill Response
-
Minor Spills: For small spills, absorb the material with sand or vermiculite and place it in a sealed, labeled container for disposal.[10]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[11] Prevent the spillage from entering drains or water courses.[11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[9] Containers must be chemically compatible with the waste.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name.[9]
-
Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, sealed plastic bag or container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and chemically resistant waste container.[9]
Disposal Method
-
Professional Disposal: All waste must be disposed of through an approved waste disposal plant.[4][12]
-
Incineration: A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for safely handling and disposing of this compound.
References
- 1. 119879-90-2|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(Benzyloxy)-5-bromoaniline | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 119879-90-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. benchchem.com [benchchem.com]
- 10. canbipharm.com [canbipharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
